molecular formula C8H12N2O2S B105694 2-amino-N,N-dimethylbenzenesulfonamide CAS No. 54468-86-9

2-amino-N,N-dimethylbenzenesulfonamide

Cat. No.: B105694
CAS No.: 54468-86-9
M. Wt: 200.26 g/mol
InChI Key: GUWXWPWKFMLCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-dimethylbenzenesulfonamide (CAS 54468-86-9) is a high-value benzenesulfonamide derivative supplied as a white crystalline powder with a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research, particularly for constructing more complex molecules with potential pharmacological activities . The benzenesulfonamide scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets, leading to applications in the development of antimicrobial, anticancer, and enzyme-inhibiting agents . Researchers value this specific analogue for its two functional handles—the aromatic amino group and the dimethylated sulfonamide group—which allow for diverse chemical modifications and heterocyclic annulation strategies to create novel compound libraries . As a research chemical, it is typically used in the synthesis of specialized derivatives or as a standard in analytical studies. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling information. Signal Word: Warning. Hazard Statements: H315-H319-H335 .

Properties

IUPAC Name

2-amino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWXWPWKFMLCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360617
Record name 2-amino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54468-86-9
Record name 2-amino-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the chemical compound 2-amino-N,N-dimethylbenzenesulfonamide. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Quantitative Data Summary

A compilation of the available quantitative physicochemical data for this compound is presented in Table 1. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile of the compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂SExperimental
Molecular Weight 200.26 g/mol Experimental
Melting Point 86-88 °CExperimental
Boiling Point 347.3 ± 44.0 °CEstimated
Water Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a chemical compound.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous phase.

  • Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are allowed to separate, and the concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis and Biological Activity

While specific details on the synthesis and biological activity of this compound are limited, general principles applicable to aminobenzenesulfonamides can be informative.

General Synthesis Workflow

The synthesis of aminobenzenesulfonamides typically involves a multi-step process, which is illustrated in the following workflow diagram.

G General Synthesis of Aminobenzenesulfonamides A Starting Material (e.g., Nitrobenzene) B Sulfonation A->B H₂SO₄/SO₃ C Chlorosulfonation B->C SOCl₂ or PCl₅ D Amination C->D NH₃ or Amine E Reduction of Nitro Group D->E Fe/HCl or H₂/Pd-C F Final Product (Aminobenzenesulfonamide) E->F

Caption: A generalized synthetic route for aminobenzenesulfonamides.

General Mechanism of Action for Sulfonamide Antibiotics

Sulfonamides are a class of synthetic antimicrobial agents. Although the specific biological activity of this compound has not been extensively characterized, the general mechanism of action for sulfonamide antibiotics is well-established and involves the inhibition of folic acid synthesis in bacteria.

G Antibacterial Mechanism of Sulfonamides cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Purines & Pyrimidines (Nucleic Acid Synthesis) THF->NucleicAcids BacterialGrowth Bacterial Growth & Replication NucleicAcids->BacterialGrowth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit dihydropteroate synthase.

This competitive inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This ultimately leads to the cessation of bacterial growth and replication.

Spectroscopic Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-amino-N,N-dimethylbenzenesulfonamide. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 2-Sulfamoylaniline, N,N-dimethyl
CAS Number 54468-86-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Chemical Structure Chemical structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. It is important to note that these are computationally generated values and may differ from experimental results.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted for a solution in CDCl₃ at 400 MHz.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9Doublet1HAr-H (ortho to SO₂NMe₂)
~7.4 - 7.5Triplet1HAr-H
~6.7 - 6.8Triplet1HAr-H
~6.6 - 6.7Doublet1HAr-H (ortho to NH₂)
~4.5 (broad)Singlet2H-NH₂
~2.7Singlet6H-N(CH₃)₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted for a solution in CDCl₃ at 100 MHz.

Chemical Shift (δ) (ppm)Assignment
~148C-NH₂
~133Ar-CH
~130C-SO₂NMe₂
~129Ar-CH
~118Ar-CH
~116Ar-CH
~38-N(CH₃)₂
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (primary amine)
3100 - 3000WeakC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic)
1620 - 1580StrongN-H bend (scissoring)
1475 - 1450MediumC=C stretch (aromatic ring)
1340 - 1300StrongSO₂ stretch (asymmetric)
1160 - 1130StrongSO₂ stretch (symmetric)
950 - 900MediumS-N stretch
MS (Mass Spectrometry)

Predicted Electron Ionization (EI) Mass Spectrum.

m/zRelative Intensity (%)Possible Fragment Ion
200High[M]⁺ (Molecular Ion)
185Medium[M - CH₃]⁺
136High[M - SO₂]⁺
106Medium[C₆H₄NH₂]⁺
92High[C₆H₆N]⁺
77Medium[C₆H₅]⁺
44High[N(CH₃)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette and bulb

  • Vortex mixer

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

  • Transfer the solution into an NMR tube using a pipette.

  • Place the NMR tube in the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

  • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Integrate the peaks in the ¹H NMR spectrum and reference both spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Use the pressure arm to press the sample firmly and evenly against the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the sample from the ATR crystal using a dry Kimwipe, followed by a solvent-dampened Kimwipe.

  • Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample (~1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Vial and pipette

Procedure:

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile solvent.

  • Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • The sample is vaporized and then ionized in the ion source (e.g., using a 70 eV electron beam for EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion.

  • The resulting mass spectrum is plotted as relative intensity versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation cluster_result Final Characterization Sample Solid Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Wavenumbers, Peak Intensities IR->IR_Data MS_Data m/z Ratios, Relative Abundances MS->MS_Data Structure Structural Elucidation & Functional Group Analysis NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

NMR_Workflow A Weigh Sample (5-25 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire Data (¹H and ¹³C) E->F G Process Data (FT, Phasing, Baseline) F->G H Analyze Spectrum G->H

Experimental workflow for NMR spectroscopy.

IR_MS_Workflow cluster_ir FTIR-ATR Spectroscopy cluster_ms Mass Spectrometry (EI) IR_A Clean ATR Crystal IR_B Record Background IR_A->IR_B IR_C Apply Solid Sample IR_B->IR_C IR_D Acquire Spectrum IR_C->IR_D IR_E Analyze Peaks IR_D->IR_E MS_A Prepare Dilute Solution MS_B Introduce Sample (e.g., GC) MS_A->MS_B MS_C Ionize and Fragment MS_B->MS_C MS_D Separate by m/z MS_C->MS_D MS_E Detect Ions MS_D->MS_E MS_F Analyze Spectrum MS_E->MS_F

Workflows for IR and MS analyses.

Solubility Profile of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-amino-N,N-dimethylbenzenesulfonamide in common laboratory solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol for its determination using the widely accepted isothermal shake-flask method. Furthermore, it presents a framework for data presentation and discusses the key physicochemical factors that influence the solubility of sulfonamides, providing essential context for formulation development and experimental design.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical first step in the development of formulations, enabling accurate dosing for biological assays and providing insights into its potential bioavailability. This guide addresses the current information gap by presenting a robust methodology for solubility determination and a discussion of the theoretical principles governing the solubility of related compounds.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. The following table is provided as a template for recording experimentally determined solubility values. Researchers are advised to use the experimental protocol outlined in Section 3 to populate this table.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventDielectric Constant (approx.)Solubility (g/L)Observations
Water80.1To be determined
Ethanol24.5To be determined
Methanol32.7To be determined
Acetone20.7To be determined
Ethyl Acetate6.0To be determined
Dichloromethane (DCM)9.1To be determined
Dimethyl Sulfoxide (DMSO)46.7To be determined

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound.[1][2]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[1] The time to reach equilibrium may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.[1][3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.[4][5]

    • For UV-Vis analysis, a calibration curve should be prepared using standard solutions of known concentrations. The absorbance of sulfanilamide, a related compound, is known to be affected by pH.[6]

    • Alternatively, a gravimetric method can be employed where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[7][8][9][10]

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent based on the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Prepare dilutions sample3->analysis1 analysis2 Quantify concentration (UV-Vis/HPLC/Gravimetric) analysis1->analysis2 end end analysis2->end Calculate Solubility

Figure 1: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility of Sulfonamides

The solubility of sulfonamides like this compound is governed by a combination of factors related to both the solute and the solvent.[11][12][13] Understanding these factors is crucial for predicting solubility behavior and for developing strategies to enhance solubility.

  • Molecular Structure: The presence of both a weakly acidic sulfonamide group and a basic amino group makes sulfonamides amphoteric. The overall polarity and the potential for hydrogen bonding with the solvent are key determinants of solubility.

  • pH of the Medium: For ionizable compounds like sulfonamides, solubility is highly pH-dependent.[12] In acidic solutions, the amino group is protonated, forming a more soluble salt. In alkaline solutions, the sulfonamide group can be deprotonated, also leading to increased solubility. The minimum solubility is typically observed near the isoelectric point.

  • Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents are generally better at solvating polar molecules like sulfonamides through dipole-dipole interactions and hydrogen bonding.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with increasing temperature.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility of This compound p1 Molecular Structure (Amphoteric Nature) center->p1 p2 Crystal Form (Polymorphism) center->p2 s1 Solvent Polarity center->s1 s2 pH of Medium center->s2 c1 Temperature center->c1

Figure 2: Key factors influencing the solubility of sulfonamides.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary tools for researchers to determine these values accurately. The detailed experimental protocol for the isothermal shake-flask method, combined with an understanding of the factors that influence sulfonamide solubility, will empower scientists in drug development to effectively characterize this compound and advance their research. The generation and dissemination of such fundamental physicochemical data are highly encouraged to build a collective knowledge base for the scientific community.

References

In-depth Technical Guide: Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity and Potential Mechanism of Action of 2-amino-N,N-dimethylbenzenesulfonamide

Executive Summary

This technical guide aims to provide a thorough analysis of the biological activity and potential mechanism of action of the chemical compound this compound. Despite extensive literature searches, there is a significant lack of specific data on the biological functions and molecular targets of this particular molecule. While the broader class of sulfonamides has been extensively studied, revealing a wide range of therapeutic applications, research on this compound is notably absent from the current scientific literature. This document will summarize the available information on related sulfonamide compounds to offer a potential framework for future investigation into the target compound.

Introduction to Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. These compounds are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). Modifications to the benzene ring and the sulfonamide nitrogen have led to the development of drugs with a wide spectrum of biological activities.

Biological Activities of Structurally Related Sulfonamides

While no specific biological activity has been documented for this compound, studies on its structural analogs provide insights into potential areas of investigation.

Cardiovascular Effects

Research on compounds such as 4-(2-amino-ethyl)-benzenesulfonamide has indicated potential cardiovascular effects. Studies have suggested that this related compound may act as a calcium channel inhibitor, leading to a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound could be explored for similar activities.

Carbonic Anhydrase Inhibition

A prominent and well-established activity of many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a key pharmacophore for CA inhibition. Although this compound possesses a tertiary sulfonamide, the potential for metabolic activation to a primary or secondary sulfonamide, or interaction with other enzyme classes, cannot be entirely ruled out without experimental evidence.

Antioxidant and Enzyme Inhibitory Activities

Derivatives of 2-aminothiazole sulfonamides have been investigated for their antioxidant properties.[1][2] These studies often involve assays such as DPPH radical scavenging and superoxide dismutase (SOD) mimic activity. Furthermore, various sulfonamide-containing compounds have been screened for their inhibitory effects against a range of enzymes, including urease and α-glucosidase.[2]

Postulated Mechanisms of Action for this compound

In the absence of direct experimental data, any proposed mechanism of action for this compound remains speculative. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research.

Potential Interaction with Ion Channels

Given the findings for 4-(2-amino-ethyl)-benzenesulfonamide, a primary avenue of investigation would be the interaction of this compound with various ion channels, particularly L-type calcium channels.

Below is a hypothetical workflow for investigating the effect of this compound on ion channel activity.

Ion_Channel_Investigation_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound 2-amino-N,N-dimethyl- benzenesulfonamide PatchClamp Patch-Clamp Electrophysiology (Whole-cell, Single-channel) Compound->PatchClamp BindingAssay Radioligand Binding Assays (e.g., with known channel blockers) Compound->BindingAssay FLIPR Fluorescent Imaging Plate Reader (FLIPR) (Calcium influx assays) Compound->FLIPR DataAnalysis_invitro Data Analysis: IC50/EC50 Determination PatchClamp->DataAnalysis_invitro BindingAssay->DataAnalysis_invitro FLIPR->DataAnalysis_invitro AnimalModel Animal Model (e.g., Spontaneously Hypertensive Rat) DataAnalysis_invitro->AnimalModel Lead for in vivo testing BP_Measurement Blood Pressure Measurement (Telemetry or Tail-cuff) AnimalModel->BP_Measurement ECG_Analysis Electrocardiogram (ECG) Analysis AnimalModel->ECG_Analysis DataAnalysis_invivo Data Analysis: Efficacy and Safety Assessment BP_Measurement->DataAnalysis_invivo ECG_Analysis->DataAnalysis_invivo

Caption: Hypothetical workflow for ion channel activity screening.
Possible Modulation of Other Signaling Pathways

Should this compound exhibit other biological activities, such as anti-inflammatory or anti-proliferative effects, investigation into relevant signaling pathways would be warranted. A generalized workflow for such an investigation is presented below.

Signaling_Pathway_Investigation Compound 2-amino-N,N-dimethyl- benzenesulfonamide CellBasedAssay Cell-Based Assay (e.g., Proliferation, Cytokine Release) Compound->CellBasedAssay HitIdentification Hit Identification CellBasedAssay->HitIdentification TargetDeconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) HitIdentification->TargetDeconvolution PathwayAnalysis Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetDeconvolution->PathwayAnalysis MechanismValidation Mechanism Validation (e.g., Gene Knockdown/Knockout) PathwayAnalysis->MechanismValidation

Caption: General workflow for signaling pathway investigation.

Proposed Experimental Protocols

As no experimental data for this compound is available, this section outlines general protocols that could be adapted for its study, based on methodologies used for other sulfonamides.

In Vitro Calcium Channel Blocking Activity Assay (Fluorescent Imaging)
  • Objective: To determine if this compound can inhibit L-type calcium channel activity in a cellular context.

  • Cell Line: A stable cell line expressing the human L-type calcium channel (e.g., HEK293-Caᵥ1.2).

  • Methodology:

    • Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluence.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash cells to remove excess dye.

    • Add varying concentrations of this compound or a reference compound (e.g., nifedipine) to the wells and incubate.

    • Stimulate calcium influx by adding a depolarizing agent (e.g., high concentration of KCl).

    • Measure the change in fluorescence intensity using a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
  • Objective: To assess the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

  • Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Methodology:

    • Monitor the enzyme-catalyzed hydration of CO₂ by measuring the change in pH using a stopped-flow spectrophotometer and a pH indicator (e.g., phenol red).

    • Equilibrate a solution of the enzyme and the pH indicator in a buffer at a specific pH.

    • Rapidly mix the enzyme solution with a CO₂-saturated solution.

    • Record the time-dependent change in absorbance of the pH indicator.

    • Repeat the experiment in the presence of varying concentrations of this compound or a known inhibitor (e.g., acetazolamide).

  • Data Analysis: Calculate the initial rates of reaction from the absorbance data. Determine the IC₅₀ and/or Kᵢ values by analyzing the inhibition data.

Data Presentation (Hypothetical)

As no quantitative data exists for this compound, the following tables are presented as templates for how such data could be structured if it were to be generated through the experimental protocols described above.

Table 1: Hypothetical In Vitro Calcium Channel Blocking Activity

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundL-type Ca²⁺ ChannelFLIPRTBD
Nifedipine (Reference)L-type Ca²⁺ ChannelFLIPRTBD

TBD: To Be Determined

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compoundTBDTBDTBDTBD
Acetazolamide (Reference)TBDTBDTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. While the broader family of sulfonamides exhibits a rich pharmacology, this specific derivative remains uncharacterized. The information and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the potential therapeutic value of this compound.

Future research should focus on:

  • Broad-based biological screening: To identify any potential therapeutic areas.

  • In vitro and in vivo studies: To confirm and characterize any observed activities.

  • Structure-activity relationship (SAR) studies: To understand the contribution of the 2-amino and N,N-dimethyl groups to its biological profile in comparison to other benzenesulfonamide analogs.

  • Mechanistic studies: To elucidate the molecular targets and signaling pathways involved in its effects.

By undertaking these investigations, the scientific community can begin to unravel the potential of this compound and determine if it holds promise as a novel therapeutic agent.

References

Literature Review on 2-amino-N,N-dimethylbenzenesulfonamide: A Search for Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a notable absence of significant historical or biological research pertaining to the specific compound 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). While the compound is commercially available and its basic chemical properties are documented, there is no substantial body of work detailing its discovery, synthesis history, or any significant biological activity that would warrant an in-depth technical guide for researchers.

The specified compound, with the chemical formula C₈H₁₂N₂O₂S, is a distinct isomer of the more widely recognized 4-amino-N,N-dimethylbenzenesulfonamide (also known as N,N-Dimethylsulfanilamide). Unlike its para-substituted counterpart, the ortho-substituted this compound does not appear to have played a significant role in the historical development of sulfonamide drugs or other areas of chemical and pharmaceutical research.

Chemical and Physical Data

Basic chemical and physical properties have been cataloged by chemical suppliers. This information is summarized below.

PropertyValueSource
CAS Number 54468-86-9
Molecular Formula C₈H₁₂N₂O₂S
IUPAC Name This compound
Melting Point 86-88 °C
Boiling Point 347.3 ± 44.0 °C at 760 mmHg
Physical Form Solid
Purity Typically ≥98%

Historical and Research Context

The broader family of aminobenzenesulfonamides is of immense historical importance, forming the basis of the first commercially available antibacterial agents known as sulfa drugs. The discovery of this class of compounds revolutionized medicine in the pre-antibiotic era. However, this rich history is overwhelmingly associated with sulfanilamide (4-aminobenzenesulfonamide) and its numerous derivatives, where the amino group is in the para (4-position) relative to the sulfonamide group.

Searches for experimental protocols, biological activity, signaling pathways, or a timeline of discovery related specifically to the 2-amino isomer did not yield any substantive results. The literature that does mention related compounds focuses on:

  • Isomeric Analogs: The biological activity of other benzenesulfonamide derivatives

safety, handling, and storage guidelines for 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-amino-N,N-dimethylbenzenesulfonamide

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 54468-86-9), tailored for researchers, scientists, and drug development professionals. All personnel handling this substance must be technically qualified and adhere to the guidelines outlined in this document. This chemical is intended for research and development use only.

Chemical Identification and Physical Properties

PropertyValue
CAS Number 54468-86-9
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol [1]
Physical Form Solid[2][3]
Melting Point 85-88°C[2]
Boiling Point 347.3±44.0 °C at 760 mmHg[3]
Appearance Off-white solid[4]
Purity ≥98%

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS Classification
Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[2][3]
Hazard Statements H302: Harmful if swallowed[3] H315: Causes skin irritation[2][3] H319: Causes serious eye irritation[2][3] H335: May cause respiratory irritation[3]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls
  • Handle the product in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment
PPESpecification
Eye/Face Protection Wear chemical safety goggles or a face shield.[4][6]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][6]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
General Hygiene Practices
  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

  • Remove contaminated clothing and wash before reuse.[6]

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Select_PPE->Verify_Controls Weigh_Transfer Weigh and Transfer in Fume Hood Verify_Controls->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Storage Guidelines

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[2][5] Some sources recommend 4°C.[3]
Light Keep in a dark place, protected from light.[1][3]
Container Keep container tightly closed.[4][5]
Ventilation Store in a well-ventilated area.[4][5]
Incompatible Materials Strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Personal Precautions
  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as described in Section 3.2.

  • Avoid breathing dust.

Environmental Precautions
  • Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up
  • For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

  • For large spills, contain the material and follow the same cleanup procedure.

  • Clean the affected area thoroughly after the material has been collected.

G Emergency Spill Response Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Assess_Situation Assess Spill Size and Risk Evacuate_Area->Assess_Situation Wear_PPE Don Appropriate PPE Assess_Situation->Wear_PPE Contain_Spill Contain the Spill Wear_PPE->Contain_Spill Clean_Up Clean Up Spill (Sweep, avoid dust) Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste in Sealed Container Clean_Up->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate Report_Incident Report Incident Decontaminate->Report_Incident

Caption: Decision-making flowchart for emergency spill response.

Fire-Fighting Measures

AspectGuideline
Suitable Extinguishing Media Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given.
Specific Hazards May produce hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Transport Information

This compound is not classified as a hazardous material for transportation according to DOT/IATA regulations.[2]

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal safety data sheet (SDS). Users should consult the SDS for this product for complete and up-to-date information. All products are for research and development use only and must be handled by technically qualified individuals.

References

2-Amino-N,N-dimethylbenzenesulfonamide: A Technical Overview of A Scantily Researched Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-dimethylbenzenesulfonamide, with the CAS number 54468-86-9, is a synthetic organic compound belonging to the benzenesulfonamide class.[1] Structurally, it features a benzene ring substituted with both an amino group and a dimethylsulfonamide group at the ortho positions. While commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of studies detailing its specific biological activities and potential research applications. This technical guide provides a summary of the available physicochemical data for this compound and offers a broader context of the research applications of the aminobenzenesulfonamide scaffold, highlighting the current knowledge gap for this particular derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 54468-86-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Solid
Melting Point 85-88 °C
Purity Typically ≥98% (as specified by commercial suppliers)
Storage Recommended to be stored in a cool, dry place

Synthesis

Synthesis_Workflow Conceptual Synthetic Workflow Start Starting Material: 2-Nitrobenzenesulfonyl chloride Step1 Amination with Dimethylamine Start->Step1 Intermediate1 Intermediate: 2-Nitro-N,N-dimethylbenzenesulfonamide Step1->Intermediate1 Step2 Reduction of the Nitro Group (e.g., catalytic hydrogenation) Intermediate1->Step2 Product Final Product: This compound Step2->Product

Caption: A plausible synthetic route to this compound.

Potential Research Applications: A Broader Perspective on Aminobenzenesulfonamides

Despite the lack of specific data for this compound, the broader class of aminobenzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of biological activities. This suggests potential, yet unexplored, avenues of investigation for the title compound.

Antimicrobial Activity

Sulfonamides, in general, are well-known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The structural similarity of some sulfonamides to para-aminobenzoic acid (PABA) allows them to interfere with this essential metabolic pathway. While many clinically used sulfa drugs are para-substituted aminobenzenesulfonamides, the potential for ortho-substituted derivatives to exhibit similar or novel antimicrobial activities remains an area for investigation.

Carbonic Anhydrase Inhibition

Primary and secondary benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and edema. The substitution pattern on the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and isoform selectivity.

Cardiovascular Effects

Certain benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. For example, some have been shown to act as calcium channel inhibitors, potentially leading to vasodilation and a reduction in blood pressure.[3]

Future Directions and Conclusion

The current body of scientific knowledge on this compound is limited to its basic chemical identity and properties. There is a clear absence of published research on its biological effects, which presents both a challenge and an opportunity for researchers in drug discovery and chemical biology.

Given the diverse biological activities of other aminobenzenesulfonamide derivatives, systematic screening of this compound in various biological assays could be a fruitful starting point. High-throughput screening against panels of enzymes (e.g., kinases, proteases), receptors, and microbial strains could uncover novel biological activities.

Experimental Protocols

Due to the absence of published studies detailing the biological activity of this compound, no specific experimental protocols for its biological evaluation can be provided at this time. Researchers interested in investigating this compound would need to adapt standard protocols for assays relevant to the potential activities of sulfonamides, such as:

  • Antimicrobial Susceptibility Testing: Broth microdilution or disk diffusion assays against a panel of pathogenic bacteria.

  • Enzyme Inhibition Assays: In vitro assays to determine the inhibitory activity against specific enzymes, such as carbonic anhydrases.

  • Cell-Based Assays: Cytotoxicity assays and functional assays in relevant cell lines to assess potential pharmacological effects.

It is recommended to perform initial solubility and stability studies of the compound in appropriate solvents and buffers before commencing any biological experiments.

References

The Structure-Activity Relationship of 2-amino-N,N-dimethylbenzenesulfonamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-N,N-dimethylbenzenesulfonamide and its analogs. While direct and extensive SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from closely related aminobenzenesulfonamide derivatives to infer key structural determinants for biological activity. The information is intended to guide the rational design and optimization of novel therapeutics based on this scaffold.

Core Scaffold and Rationale for SAR Studies

The this compound scaffold is a privileged structure in medicinal chemistry. The aminobenzenesulfonamide moiety is a well-established pharmacophore, most notably as the basis for sulfonamide antibiotics. Variations in the substitution pattern on the aromatic ring and the sulfonamide nitrogen can lead to a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory effects. Understanding the SAR of this core structure is crucial for modulating its pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.

Synthesis of Aminobenzenesulfonamide Derivatives

The synthesis of aminobenzenesulfonamide derivatives typically involves the reaction of a corresponding aminobenzenesulfonyl chloride with an appropriate amine. The following diagram illustrates a general synthetic pathway.

An In-depth Technical Guide on the Thermodynamic and Kinetic Data of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental thermodynamic and kinetic data for 2-amino-N,N-dimethylbenzenesulfonamide is available in the public domain. This guide provides a summary of available physicochemical properties and outlines generalized experimental protocols for determining thermodynamic and kinetic parameters applicable to sulfonamides.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented below. This data is primarily sourced from chemical suppliers and databases.

PropertyValueSource
Molecular Formula C8H12N2O2SArctom Scientific[1], Sigma-Aldrich
Molecular Weight 200.26 g/mol Arctom Scientific[1]
Melting Point 85-88°CAK Scientific[2]
Physical Form Solid (at 20°C)AK Scientific[2]
CAS Number 54468-86-9Arctom Scientific[1], AK Scientific[2]

Thermodynamic Data

Kinetic Data

Similarly, specific kinetic data, including reaction rates and activation energies for reactions involving this compound, are not extensively documented in the public literature. General approaches to studying the kinetics of reactions involving sulfonamides are available.[7]

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of thermodynamic and kinetic properties of sulfonamides, which can be applied to this compound.

Determination of Thermodynamic Properties

A common approach to determine the thermodynamic properties of a solid organic compound involves solubility studies and calorimetry.[4]

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring thermal properties.[8]

  • Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The difference in heat flow to the sample and reference is recorded as a function of temperature.

    • The melting point is determined from the onset or peak of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

4.1.2. Solubility Studies

The temperature dependence of solubility can be used to calculate thermodynamic parameters of solution.

  • Objective: To determine the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution.

  • Apparatus: Temperature-controlled shaker bath, analytical balance, spectrophotometer or high-performance liquid chromatograph (HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

    • The flask is placed in a temperature-controlled shaker bath and agitated until equilibrium is reached.

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • This procedure is repeated at various temperatures.

    • The van't Hoff equation is then used to determine the thermodynamic parameters from the solubility data.

Determination of Kinetic Properties

The kinetics of a reaction involving this compound, for instance, its synthesis or degradation, can be studied by monitoring the concentration of reactants or products over time.[7]

  • Objective: To determine the rate law, rate constant (k), and activation energy (Ea) of a reaction.

  • Apparatus: A temperature-controlled reactor, and an analytical instrument to monitor concentration (e.g., HPLC, GC-MS, or spectrophotometer).

  • Procedure:

    • The reaction is initiated by mixing the reactants in a temperature-controlled reactor.

    • Aliquots of the reaction mixture are withdrawn at specific time intervals.

    • The reaction in the aliquots is quenched (e.g., by rapid cooling or addition of a quenching agent).

    • The concentration of this compound or another reactant/product is measured using an appropriate analytical technique.

    • The concentration data is plotted against time to determine the reaction order and rate constant.

    • The experiment is repeated at different temperatures to calculate the activation energy using the Arrhenius equation.

Visualizations

As no specific signaling pathways or complex reaction mechanisms for this compound were identified, a generalized experimental workflow for determining thermodynamic properties is presented.

Experimental_Workflow_Thermodynamics cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Solubility Solubility Studies cluster_Results Thermodynamic Parameters dsc_sample Sample Preparation (1-5 mg in Al pan) dsc_run Run DSC (e.g., 10°C/min) dsc_sample->dsc_run Heating dsc_data Data Analysis (Melting Point, ΔHfus) dsc_run->dsc_data thermo_params ΔGsol, ΔHsol, ΔSsol dsc_data->thermo_params Provides ΔHfus sol_equilibration Equilibration (Excess solid in solvent at T) sol_sampling Sampling & Filtration sol_equilibration->sol_sampling sol_analysis Concentration Analysis (HPLC/UV-Vis) sol_sampling->sol_analysis sol_repeat Repeat at Different Temperatures sol_analysis->sol_repeat sol_repeat->sol_equilibration sol_data Data Analysis (van't Hoff Plot) sol_repeat->sol_data sol_data->thermo_params Provides Solution Thermodynamics start Start cluster_DSC cluster_DSC cluster_Solubility cluster_Solubility

Caption: Generalized workflow for determining thermodynamic properties of a solid organic compound.

This guide serves as a foundational resource for researchers interested in the thermodynamic and kinetic properties of this compound. While specific data for this compound is sparse, the outlined methodologies provide a clear path for its experimental determination.

References

Methodological & Application

Application Notes and Protocols for 2-amino-N,N-dimethylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in organic synthesis, particularly in the formation of heterocyclic systems. The following sections detail its application in directed ortho-metalation for the synthesis of substituted benzenesulfonamides and its use as a precursor in rhodium-catalyzed C-H activation/annulation reactions to generate valuable isoquinolines.

Application 1: Directed Ortho-Metalation and Functionalization

The sulfonamide moiety in this compound can act as a powerful directing group in ortho-lithiation reactions. This allows for the regioselective introduction of various electrophiles at the position ortho to the sulfonamide group, providing a straightforward route to highly substituted aromatic compounds.

Experimental Protocol: Ortho-Iodination of this compound

This protocol details the ortho-iodination of this compound via a directed ortho-metalation strategy.

Reaction Scheme:

Workflow for the ortho-iodination of this compound.

Application 2: Rhodium-Catalyzed Annulation for Isoquinoline Synthesis

The amino group of this compound can be utilized as a directing group in transition metal-catalyzed C-H activation reactions. This protocol describes a rhodium-catalyzed annulation with alkynes to construct isoquinoline scaffolds, which are prevalent in pharmaceuticals and natural products.

Experimental Protocol: Rhodium-Catalyzed Annulation with Diphenylacetylene

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound200.26100 mg0.5
Diphenylacetylene178.23107 mg0.6
[RhCp*Cl₂]₂618.9215.5 mg0.025 (5 mol%)
AgSbF₆343.6234.4 mg0.1
1,2-Dichloroethane (DCE)-2 mL-
Celite®-As needed-
Dichloromethane (DCM)-As needed-
Hexanes-As needed-

Procedure:

  • To an oven-dried Schlenk tube are added this compound (100 mg, 0.5 mmol), diphenylacetylene (107 mg, 0.6 mmol), [RhCp*Cl₂]₂ (15.5 mg, 0.025 mmol), and AgSbF₆ (34.4 mg, 0.1 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,2-dichloroethane (DCE, 2 mL) is added via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane (DCM) and filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired substituted isoquinoline product.

Quantitative Data Summary:

Starting MaterialCoupling PartnerCatalystAdditiveTemperature (°C)Time (h)Yield (%)
This compoundDiphenylacetylene[RhCp*Cl₂]₂AgSbF₆10012Typically 60-75%

Logical Workflow for Rhodium-Catalyzed Annulation:

Rhodium_Annulation cluster_setup Reaction Setup cluster_reaction Annulation Reaction cluster_workup Workup and Purification A Combine reactants, catalyst, and additive in Schlenk tube B Evacuate and backfill with Argon A->B C Add anhydrous DCE B->C D Stir at 100 °C for 12 hours C->D E Cool to RT and dilute with DCM D->E F Filter through Celite® E->F G Concentrate filtrate F->G H Flash Column Chromatography G->H

Workflow for the rhodium-catalyzed annulation of this compound.

application of 2-amino-N,N-dimethylbenzenesulfonamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-amino-N,N-dimethylbenzenesulfonamide as a versatile building block in medicinal chemistry, with a focus on its potential application in the synthesis of kinase inhibitors. While direct literature examples for this specific building block are limited, its structural similarity to key intermediates in the synthesis of approved drugs, such as the multi-kinase inhibitor Pazopanib, provides a strong basis for its application. This document will use the synthesis of a Pazopanib analog as a primary illustrative example to showcase the potential of this compound in drug discovery.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and serving as a stable, non-hydrolyzable mimic of other functional groups. Derivatives of benzenesulfonamide have been successfully developed as antibacterial, anti-inflammatory, and anticancer agents.

This compound offers a unique substitution pattern, presenting a reactive primary amine ortho to the sulfonamide group. This arrangement allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules.

Application in Kinase Inhibitor Synthesis: A Pazopanib Analog

A significant application of aminobenzenesulfonamides is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), is a prime example of a drug synthesized from an aminobenzenesulfonamide building block.

The following sections will detail the hypothetical synthesis of a Pazopanib analog using this compound, highlighting the key chemical transformations and the biological relevance of the final compound.

Synthetic Workflow

The synthesis of the Pazopanib analog can be envisioned as a multi-step process involving the coupling of three key fragments: a substituted indazole, a pyrimidine linker, and the this compound building block.

G A 2,3-dimethyl-6-nitro-2H-indazole B 2,3-dimethyl-2H-indazol-6-amine A->B Reduction C N-(2-chloropyrimidin-4-yl)- 2,3-dimethyl-2H-indazol-6-amine B->C Nucleophilic Aromatic Substitution D N-(2-chloropyrimidin-4-yl)- N,2,3-trimethyl-2H-indazol-6-amine C->D N-methylation F Pazopanib Analog D->F Nucleophilic Aromatic Substitution E This compound E->F

Caption: Synthetic workflow for a Pazopanib analog.

Key Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the final coupling step to form the Pazopanib analog.

Materials:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • This compound

  • Isopropyl alcohol (IPA)

  • 4M Hydrochloric acid in IPA

Procedure:

  • To a stirred suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) and this compound (1.1 eq) in isopropyl alcohol, add a catalytic amount of 4M HCl in IPA.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

  • Filter the solid product and wash with cold isopropyl alcohol.

  • Dry the product under vacuum to yield the Pazopanib analog hydrochloride salt.

Biological Activity and Signaling Pathway

The synthesized Pazopanib analog is expected to exhibit inhibitory activity against VEGFRs, similar to Pazopanib. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Quantitative Data: Pazopanib Activity

The following table summarizes the inhibitory concentrations (IC50) of Pazopanib against various kinases, demonstrating its multi-targeted nature.

Kinase TargetIC50 (nM)[1][2]
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
VEGFR Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Kinase inhibitors like Pazopanib block the ATP-binding site of the intracellular kinase domain of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Analog Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The illustrative synthesis of a Pazopanib analog demonstrates a practical application of this scaffold in accessing complex molecular architectures with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own drug discovery programs.

References

Application Note: Quantification of 2-amino-N,N-dimethylbenzenesulfonamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-N,N-dimethylbenzenesulfonamide is a chemical compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method presented herein is based on established principles for the analysis of small aromatic amines and sulfonamides in biological fluids and provides a framework for the development and validation of a specific assay.[1][2][3]

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18, 2.1 x 50 mm, 3.5 µm (or equivalent)

3. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Spiked Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to prepare CC and QC samples at various concentrations.

4. Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, CC, or QC into the corresponding labeled tube.

  • Add 150 µL of the internal standard spiking solution (in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or plate.

  • Inject 5 µL onto the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

    • MRM Transitions: (Hypothetical values, require optimization)

      • This compound: Q1: m/z 201.1 -> Q3: m/z 106.1 (quantifier), Q1: m/z 201.1 -> Q3: m/z 77.1 (qualifier)

      • Internal Standard: To be determined based on the selected IS.

Data Presentation

The following table summarizes the acceptance criteria for a bioanalytical method validation as per regulatory guidelines.[4][5][6][7] The presented data is hypothetical and represents typical performance characteristics for a validated LC-MS/MS assay for a small molecule in a biological matrix.

Parameter Concentration Level Acceptance Criteria Hypothetical Results
Linearity Calibration CurveCorrelation coefficient (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) LLOQSignal-to-Noise > 10, Accuracy ± 20%, Precision ≤ 20%1 ng/mL
Accuracy LLOQ, Low, Mid, High QCWithin ± 15% of nominal (± 20% for LLOQ)95.2% - 104.5%
Precision (Intra-day) LLOQ, Low, Mid, High QC≤ 15% RSD (≤ 20% for LLOQ)2.8% - 8.1% RSD
Precision (Inter-day) LLOQ, Low, Mid, High QC≤ 15% RSD (≤ 20% for LLOQ)4.5% - 9.3% RSD
Recovery Low, Mid, High QCConsistent and reproducible88% - 95%
Matrix Effect Low, High QCIS-normalized matrix factor CV ≤ 15%6.7% CV
Stability (Freeze-Thaw, 3 cycles) Low, High QCWithin ± 15% of nominal97.1% - 102.3%
Stability (Short-term, room temp, 24h) Low, High QCWithin ± 15% of nominal98.5% - 103.1%
Stability (Long-term, -80°C, 30 days) Low, High QCWithin ± 15% of nominal96.8% - 101.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc LC Separation (C18 Column) ms MS/MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_sample_analysis Sample Analysis dev Develop Assay (Sample Prep, LC, MS) val Validate Assay (Accuracy, Precision, Linearity, Stability) dev->val Proceed if developed analysis Analyze Study Samples val->analysis Proceed if validated

Caption: Logical progression for bioanalytical method implementation.

References

using 2-amino-N,N-dimethylbenzenesulfonamide as a derivatization reagent for HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: HPLC Derivatization Strategies

Introduction

While 2-amino-N,N-dimethylbenzenesulfonamide is not a documented derivatization reagent for HPLC analysis, the principles of derivatization remain crucial for the analysis of various compounds. Derivatization is a chemical modification of an analyte to enhance its chromatographic properties and detectability. This is particularly useful for compounds that lack a chromophore for UV detection, are not fluorescent, or have poor chromatographic retention. This document provides an overview of common derivatization strategies for amines and carboxylic acids, which are the functional groups that would be involved if this compound were to be used as a derivatization agent.

General Principles of HPLC Derivatization

Pre-column derivatization is a common technique where the analyte is reacted with a labeling reagent prior to injection into the HPLC system.[1] An ideal derivatization reaction should be:

  • Rapid and complete: The reaction should proceed quickly to minimize sample preparation time and should go to completion to ensure reproducibility.

  • Stable: The resulting derivative should be stable under the chromatographic conditions.

  • Selective: The reagent should react specifically with the target functional group to avoid interfering by-products.

  • Enhancing Detection: The derivative should have significantly improved detection characteristics (e.g., higher UV absorbance or fluorescence) compared to the parent analyte.

Hypothetical Application: Derivatization of Carboxylic Acids

If this compound were to be used as a derivatization reagent, its primary amino group would be the reactive site for tagging carboxylic acids. This would involve forming an amide bond, a common strategy in bioconjugation and derivatization.

General Workflow for Carboxylic Acid Derivatization

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Sample with Carboxylic Acid Sample with Carboxylic Acid Dissolve in Aprotic Solvent Dissolve in Aprotic Solvent Sample with Carboxylic Acid->Dissolve in Aprotic Solvent Add Coupling Agent (e.g., EDAC) Add Coupling Agent (e.g., EDAC) Dissolve in Aprotic Solvent->Add Coupling Agent (e.g., EDAC) Add Derivatization Reagent (Primary Amine) Add Derivatization Reagent (Primary Amine) Add Coupling Agent (e.g., EDAC)->Add Derivatization Reagent (Primary Amine) Incubate (e.g., Room Temp, 1h) Incubate (e.g., Room Temp, 1h) Add Derivatization Reagent (Primary Amine)->Incubate (e.g., Room Temp, 1h) Inject into HPLC Inject into HPLC Incubate (e.g., Room Temp, 1h)->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column Detection (UV/Fluorescence) Detection (UV/Fluorescence) Separation on C18 Column->Detection (UV/Fluorescence)

Caption: General workflow for the derivatization of carboxylic acids.

Protocols for Common Derivatization Reactions

The following are established protocols for common derivatization reagents that target primary amines and carboxylic acids.

Protocol 1: Derivatization of Primary Amines with o-Phthalaldehyde (OPA)

o-Phthalaldehyde (OPA) is a widely used reagent for the pre-column derivatization of primary amines and amino acids.[2] The reaction is rapid and forms a highly fluorescent isoindole derivative.[2]

Materials:

  • OPA reagent solution: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.2 mL of 0.1 M borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This solution is stable for about one week when stored in the dark at 4°C.

  • Sample containing primary amines.

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

  • Reversed-phase C18 column.

Procedure:

  • To 100 µL of the sample solution, add 100 µL of the OPA reagent solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume of the reaction mixture into the HPLC system.

Protocol 2: Derivatization of Carboxylic Acids with a Primary Amine using EDAC

This protocol describes a general method for coupling a carboxylic acid to a primary amine-containing labeling reagent using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) as a coupling agent.

Materials:

  • Carboxylic acid-containing sample.

  • Primary amine derivatizing reagent.

  • EDAC (water-soluble carbodiimide).

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to improve efficiency).

  • Aprotic solvent (e.g., acetonitrile, DMF).

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).

  • Reversed-phase C18 column.

Procedure:

  • Dissolve the carboxylic acid sample in the aprotic solvent to a known concentration.

  • Add a 1.5-fold molar excess of the primary amine derivatizing reagent.

  • Add a 1.5-fold molar excess of EDAC (and a 1.1-fold molar excess of NHS or sulfo-NHS, if used).

  • Vortex the mixture and allow it to react for 1-2 hours at room temperature.

  • The reaction can be quenched by adding a small amount of water.

  • Inject an appropriate volume of the reaction mixture into the HPLC system.

Quantitative Data for Common Derivatization Reagents

The following table summarizes typical performance data for some widely used derivatization reagents. It is important to note that these values are highly dependent on the specific analyte and the analytical conditions.

Derivatization ReagentTarget AnalyteDetection MethodTypical LODsLinearity (R²)
o-Phthalaldehyde (OPA) Primary AminesFluorescencefmol to pmol range> 0.999
Dansyl Chloride Primary & Secondary AminesFluorescence1-10 pmol> 0.99
9-fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary AminesFluorescence1-50 fmol> 0.995
2,4-Dinitrofluorobenzene (DNFB) Primary & Secondary AminesUV (360 nm)pmol range> 0.99

Signaling Pathway and Experimental Workflow Diagrams

Derivatization Reaction of a Primary Amine with OPA

G Primary Amine Primary Amine Fluorescent Isoindole Derivative Fluorescent Isoindole Derivative Primary Amine->Fluorescent Isoindole Derivative + OPA, + Thiol OPA OPA OPA->Fluorescent Isoindole Derivative Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Fluorescent Isoindole Derivative

Caption: Reaction of a primary amine with OPA and a thiol.

Logical Relationship of Derivatization Steps

G cluster_0 Pre-Analysis cluster_1 Analysis Analyte Analyte Reaction Reaction Analyte->Reaction Reagent Reagent Reagent->Reaction Derivative Derivative Reaction->Derivative HPLC Separation HPLC Separation Derivative->HPLC Separation Detection Detection HPLC Separation->Detection

Caption: Logical flow from analyte to detection via derivatization.

While this compound does not have established applications as an HPLC derivatization reagent, the fundamental principles of derivatization are widely applicable in analytical chemistry. By understanding the reactions of functional groups like primary amines and carboxylic acids with common labeling reagents, researchers can develop robust and sensitive methods for the quantification of a wide range of analytes. The protocols and data presented here for established reagents can serve as a starting point for developing new analytical methods.

References

Application Note: High-Throughput Screening for the Catalytic Hydrolysis of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and materials science. Understanding its stability and degradation pathways is crucial for its development and application. This application note describes a robust experimental setup for studying the catalytic hydrolysis of this compound. The described protocols are suitable for screening potential catalysts, determining reaction kinetics, and identifying degradation products, which is essential for researchers in drug development and environmental science.

The experimental design focuses on the use of common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate quantification and structural elucidation of reactants and products.[1]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥ 98%)

  • Catalyst of interest (e.g., metal oxides, enzymes)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Buffer solutions (e.g., phosphate, acetate) at various pH values

  • Internal standard for chromatography

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)

  • pH meter

  • Analytical balance

  • Thermostatted shaker or reaction block

  • Centrifuge

Catalyst Preparation and Characterization

The catalyst should be prepared and characterized according to established procedures. For instance, if using a solid catalyst, its surface area, particle size, and crystalline phase should be determined prior to the catalytic tests.

General Procedure for Catalytic Hydrolysis
  • Reaction Setup: In a series of glass vials, add a known amount of the catalyst to a buffered solution.

  • Pre-incubation: Equilibrate the catalyst suspension at the desired reaction temperature in a thermostatted shaker.

  • Initiation of Reaction: Add a stock solution of this compound to each vial to achieve the desired final concentration.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots, for example, by adding a strong acid or base, or by rapid cooling, and then centrifuge to separate the catalyst.

  • Sample Preparation for Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and add an internal standard.

Analytical Methods
  • HPLC-DAD: Monitor the disappearance of the parent compound and the formation of products. A C18 column is typically suitable for separating sulfonamides and their degradation products.

  • LC-MS/MS: Identify the products of the hydrolysis reaction by determining their mass-to-charge ratio (m/z) and fragmentation patterns.[1]

  • NMR Spectroscopy: Confirm the structure of the major degradation products.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient5% B to 95% B in 15 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength254 nm
Column Temperature30 °C

Table 2: Kinetic Data for the Catalytic Hydrolysis of this compound

CatalystInitial Rate (µM/min)Half-life (min)Conversion after 24h (%)
Catalyst A15.26095
Catalyst B8.711078
No Catalyst< 0.1> 1440< 2

Table 3: Identified Hydrolysis Products by LC-MS/MS

ProductRetention Time (min)[M+H]⁺ (m/z)Key Fragments (m/z)
2-aminobenzenesulfonic acid3.5174.0156.0, 108.0, 93.0
N,N-dimethylamine-46.1-

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup (Catalyst + Buffer) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with This compound Reaction_Setup->Reaction_Start Sampling Time-course Sampling Reaction_Start->Sampling Quenching Reaction Quenching & Catalyst Separation Sampling->Quenching HPLC_Analysis HPLC-DAD (Quantification) Quenching->HPLC_Analysis LCMS_Analysis LC-MS/MS (Identification) Quenching->LCMS_Analysis Data_Analysis Data Analysis (Kinetics, Product ID) HPLC_Analysis->Data_Analysis NMR_Analysis NMR (Structure Elucidation) LCMS_Analysis->NMR_Analysis LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Experimental workflow for studying the catalytic hydrolysis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Substrate This compound Catalyst Catalyst (e.g., Metal Oxide) Substrate->Catalyst Water H₂O Water->Catalyst Product1 2-aminobenzenesulfonic acid Catalyst->Product1 Product2 N,N-dimethylamine Catalyst->Product2

Caption: Proposed reaction pathway for the catalytic hydrolysis of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-N,N-dimethylbenzenesulfonamide as a precursor for the generation of novel heterocyclic compounds with potential therapeutic applications. Detailed protocols for the synthesis of quinazolinone and benzothiadiazine derivatives are presented, along with data on their biological activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The strategic combination of a sulfonamide moiety with various heterocyclic scaffolds can lead to the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This compound is a versatile starting material for the synthesis of fused heterocyclic systems due to the presence of a nucleophilic amino group ortho to the sulfonamide functionality. This arrangement allows for cyclization reactions to form key heterocyclic cores such as quinazolinones and benzothiadiazines, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2]

Application 1: Synthesis of Novel Quinazolinone-Sulfonamide Hybrids

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties, including anticancer activity.[1][3] The reaction of this compound with isatoic anhydride provides a direct route to quinazolinone-sulfonamide hybrids. This approach involves the nucleophilic attack of the primary amine on the anhydride, followed by cyclization to form the quinazolinone ring.

Experimental Workflow: Synthesis of Quinazolinone-Sulfonamides

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 2-amino-N,N-dimethyl- benzenesulfonamide + Isatoic Anhydride Solvent Solvent (e.g., DMF, Acetic Acid) Start->Solvent Dissolve Heat Heating (Reflux) Solvent->Heat Heat Cool Cool to RT Heat->Cool Reaction Completion Precipitate Precipitation (e.g., with water) Cool->Precipitate Filter Filtration Precipitate->Filter Wash Wash with appropriate solvent Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure Quinazolinone- Sulfonamide

Caption: General workflow for the synthesis of quinazolinone-sulfonamides.

General Protocol for the Synthesis of Quinazolinone-Sulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Isatoic anhydride (or substituted isatoic anhydrides)

  • Anhydrous N,N-dimethylformamide (DMF) or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and isatoic anhydride (1 equivalent) in a minimal amount of anhydrous DMF or glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Data Presentation: Anticancer Activity of Quinazoline-Sulfonamide Hybrids

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative quinazoline-sulfonamide hybrids against various human cancer cell lines.[1]

Compound IDHePG-2 (Liver)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)
7 80.375.288.191.5
17 85.179.885.487.6
Doxorubicin 4.55.26.87.1

Note: The specific structures for compounds 7 and 17 in the cited study were not explicitly derived from this compound, but represent the general class of quinazoline-sulfonamide hybrids.

Application 2: Synthesis of Novel Benzothiadiazine-Sulfonamide Hybrids

Benzothiadiazine 1,1-dioxides are another important class of heterocyclic compounds with a range of biological activities, including diuretic and antihypertensive properties. The synthesis can be approached by reacting this compound with a suitable two-carbon synthon, leading to the formation of the six-membered heterocyclic ring.

Experimental Workflow: Synthesis of Benzothiadiazine-Sulfonamides

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start 2-amino-N,N-dimethyl- benzenesulfonamide Reagent Cyclizing Reagent (e.g., α-haloketone, orthoester) Start->Reagent Add Catalyst Catalyst/Base (e.g., CuI, K2CO3) Reagent->Catalyst Add Solvent Solvent (e.g., MeCN, DMF) Catalyst->Solvent Dissolve Heat Heating Solvent->Heat Heat Cool Cool to RT Heat->Cool Reaction Completion Quench Quench Reaction Cool->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentration Dry->Concentrate Purify Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Benzothiadiazine- Sulfonamide

Caption: General workflow for the synthesis of benzothiadiazine-sulfonamides.

General Protocol for the Synthesis of Benzothiadiazine 1,1-Dioxide Derivatives

This protocol outlines a general procedure for the synthesis of benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides.

Materials:

  • This compound

  • Appropriate guanidine or carbodiimide derivative

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the N,N',N''-trisubstituted guanidine (1.2 equivalents), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Signaling Pathways and Mechanism of Action

While specific signaling pathways for novel heterocyclic compounds derived directly from this compound are not yet elucidated in the literature, related quinazoline-sulfonamide hybrids have been investigated as potential inhibitors of key signaling molecules in cancer. For instance, many quinazoline derivatives are known to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Potential EGFR Signaling Pathway Inhibition

G cluster_downstream Downstream Signaling Ligand EGF EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Hybrid Quinazolinone- Sulfonamide Hybrid Hybrid->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Metastasis ERK->Cell_Effects Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects Promotes

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

Further research is required to determine the precise molecular targets and signaling pathways modulated by novel heterocyclic compounds synthesized from this compound.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel heterocyclic compounds, particularly quinazolinones and benzothiadiazines. The straightforward synthetic protocols and the potential for generating biologically active molecules make this an attractive area for further exploration in drug discovery and development. The presented application notes and protocols provide a solid foundation for researchers to design and synthesize new chemical entities for therapeutic evaluation.

References

Application Notes and Protocols: Leveraging 2-amino-N,N-dimethylbenzenesulfonamide for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their role in the development of a wide array of therapeutic agents. The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, making this class of compounds particularly effective as inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes.[1] Their involvement in diseases such as glaucoma, epilepsy, and cancer has established them as critical drug targets.[1][2]

This document provides detailed application notes and protocols for utilizing 2-amino-N,N-dimethylbenzenesulfonamide as a starting material for the synthesis and evaluation of novel enzyme inhibitors. While direct studies initiating from this specific ortho-amino isomer are not extensively documented in the reviewed literature, the synthetic principles for derivatizing the amino group of aminobenzenesulfonamides are well-established. These protocols offer a comprehensive guide, from chemical synthesis to detailed biochemical and biophysical characterization of potential inhibitors.

Section 1: Synthesis of Inhibitor Candidates from this compound

The exocyclic amino group of this compound serves as a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). A common and effective strategy is the acylation of the amino group to generate a library of amide derivatives.

Protocol 1.1: Acylation of this compound

This protocol describes a general procedure for the synthesis of N-(2-(N,N-dimethylsulfamoyl)phenyl)acetamide, a representative derivative.

Materials and Reagents:

  • This compound

  • Acetyl chloride (or other desired acyl chloride/anhydride)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-acylated derivative.

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-amino-N,N- dimethylbenzenesulfonamide C Dissolve in DCM Add Pyridine Cool to 0°C A->C B Acyl Chloride (e.g., Acetyl Chloride) D Add Acyl Chloride Stir at RT (4-12h) B->D C->D E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purification (Chromatography) F->G H N-Acylated Derivative G->H

Caption: General workflow for the acylation of this compound.

Section 2: Application in Carbonic Anhydrase Inhibition

The primary sulfonamide group is the classical zinc-binding moiety responsible for the inhibition of carbonic anhydrases. Sulfonamides bind to the Zn(II) ion in the enzyme's active site in a tetrahedral geometry, displacing the catalytic zinc-bound water molecule or hydroxide ion. This interaction blocks the enzyme's ability to catalyze the hydration of CO₂.

Visualization of CA Inhibition Mechanism:

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Section 3: Quantitative Inhibitory Data (Analogous Compounds)

While specific inhibitory data for derivatives of this compound is pending investigation, extensive data exists for other benzenesulfonamide analogues against various human carbonic anhydrase (hCA) isoforms. This data is crucial for establishing SAR and for selecting appropriate isoforms for screening. The table below summarizes inhibition constants (Kᵢ) for selected benzenesulfonamide derivatives against key hCA isoforms.

Compound IDModification on Benzenesulfonamide ScaffoldhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide Standard Inhibitor25012255.7[2]
Compound 5a 4-(N-benzylcyanamido)42.116521.31.9[3]
Compound 5b 4-(N-phenylcyanamido)41.530.124.85.7[3]
Compound 5c 4-(N-cyclohexylcyanamido)42.541.31.50.8[3]
Compound 5b 4-(ureido)-N-(4-fluorophenyl)-13.918.28.7
Compound 5c 4-(ureido)-N-(4-chlorophenyl)-19.419.817.2
Hydrazone 7 4-(2-(2-methoxybenzylidene)hydrazinyl)-45.56.6510.411.2[2]
Hydrazone 12 4-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-22.84.858.549.15[2]

Note: The presented data is for analogous compounds and serves as a reference for potential inhibitory activities.

Section 4: Experimental Protocols for Inhibitor Characterization

Protocol 4.1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[4]

Materials and Reagents:

  • Purified human Carbonic Anhydrase isozyme (e.g., hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a positive control inhibitor (e.g., Acetazolamide)

  • DMSO for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Assay Buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh.

    • Prepare serial dilutions of test compounds and the positive control in Assay Buffer containing a small percentage of DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control wells (100% activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Inhibitor wells: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells (except the blank).

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition vs. inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 4.2: Fluorescent Thermal Shift Assay (FTSA)

FTSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ. This shift is proportional to the ligand's binding affinity.[5]

Materials and Reagents:

  • Purified CA isozyme

  • Assay Buffer (e.g., phosphate-buffered saline, PBS)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Test compounds

  • Real-time PCR (qPCR) instrument with a melt curve function

Procedure:

  • Assay Mixture Preparation: Prepare a master mix containing the CA enzyme (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 2x-5x) in the Assay Buffer.

  • Plate Setup:

    • In a 96-well PCR plate, add the desired volume of the assay mixture to each well.

    • Add a small volume of the test compound at various concentrations (or DMSO for the control).

  • Thermal Denaturation:

    • Place the sealed plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The raw data will be fluorescence intensity versus temperature.

    • The melting temperature (Tₘ) is the inflection point of the sigmoidal unfolding curve, which corresponds to the peak of the first derivative plot (-dF/dT).

    • The change in melting temperature (ΔTₘ) is calculated as (Tₘ with ligand) - (Tₘ without ligand).

    • The dissociation constant (Kₐ) can be estimated by fitting the ΔTₘ values versus ligand concentration to the appropriate thermodynamic equations.[5]

Protocol 4.3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, and ΔS) in a single experiment.[6]

Materials and Reagents:

  • Purified CA isozyme

  • Assay Buffer (e.g., PBS), degassed thoroughly

  • Test compound, accurately concentrated

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the CA solution (e.g., 10-50 µM) in the degassed Assay Buffer and load it into the sample cell of the calorimeter.

    • Prepare the inhibitor solution (typically 10-20 times more concentrated than the protein) in the exact same buffer and load it into the injection syringe.

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection (often discarded in analysis) followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor solution into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is recorded as a series of heat-burst peaks.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change (ΔQ) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Section 5: Experimental Workflow and Assay Selection

The development of an enzyme inhibitor follows a logical progression from synthesis to comprehensive characterization. The choice between biophysical assays like FTSA and ITC often depends on the stage of the project and the specific questions being asked.

Visualization of Overall Inhibitor Development Workflow:

G A Synthesis of Inhibitor Library B Primary Screening (e.g., Colorimetric Assay) A->B C Hit Identification (IC₅₀ Determination) B->C D Secondary Screening (e.g., FTSA for Binding) C->D Validate Hits E Lead Characterization (ITC for Thermodynamics) D->E Prioritize Leads F Structural Studies (X-ray Crystallography) E->F G Lead Optimization E->G F->G Structure-Guided Design

Caption: A typical workflow for the development of enzyme inhibitors.

Visualization of Assay Selection Logic:

Caption: Decision guide for selecting a biophysical binding assay.

References

Application Note: Techniques for Monitoring Reactions Involving 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-amino-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The efficient and controlled synthesis of its derivatives requires precise monitoring of reaction progress to optimize yield, minimize impurity formation, and ensure process safety. This document provides detailed application notes and protocols for several common analytical techniques used to monitor reactions involving this compound. The described methods include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and real-time tracking.

Chromatographic Techniques

Chromatographic methods are fundamental for separating the starting material, intermediates, product, and byproducts in a reaction mixture.

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for the rapid, qualitative monitoring of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple samples, making it ideal for optimizing reaction conditions.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can quickly determine the status of the reaction.[2]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F254 coated aluminum plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Prepare similar solutions of the starting material (this compound) and any known standards for co-spotting.

  • Spotting: Using a capillary tube, spot the diluted reaction mixture, starting material, and a co-spot (starting material and reaction mixture on the same spot) onto the origin line. Ensure spots are small and do not diffuse widely.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for sulfonamides is a mixture of dichloromethane and acetone (e.g., 4:1 v/v).[3] Adding a small amount of a basic modifier like triethylamine (~0.1%) can improve the peak shape of amine-containing compounds by minimizing interactions with the acidic silica gel.[3]

  • Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). If compounds are not UV-active, staining with reagents like potassium permanganate or ninhydrin can be used.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation: Typical TLC Parameters

AnalyteMobile Phase (DCM:Acetone)Typical Rf ValueVisualization
This compound4:1~0.4 - 0.5UV (254 nm)
Sulfonamide Product (example)4:1~0.6 - 0.7UV (254 nm)

Note: Rf values are highly dependent on the specific reaction product, exact mobile phase composition, and experimental conditions.

TLC_Workflow Figure 1: Workflow for TLC Reaction Monitoring A Prepare Sample Aliquot B Spot Plate (SM, RXN, Co-spot) A->B C Develop Plate in Chamber B->C D Visualize Under UV Light C->D E Calculate Rf Values D->E F Assess Reaction Progress E->F

Figure 1: Workflow for TLC Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, providing detailed information on conversion, yield, and purity. Reversed-phase HPLC is commonly employed for the analysis of sulfonamides.[4][5]

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) and dilute it in the initial mobile phase composition to a known final volume (e.g., 10 mL). This prevents further reaction and ensures compatibility with the HPLC system. Filter the sample through a 0.45 µm syringe filter if particulates are present.[6]

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV detector.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid. Using formic acid improves peak shape and is compatible with mass spectrometry (MS).[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 265 nm.[5]

    • Injection Volume: 5-10 µL.

  • Analysis: Identify peaks by comparing their retention times to those of authentic standards. Quantify the concentration of each component by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Data Presentation: Typical HPLC Parameters

ParameterSetting
Column Reversed-Phase C18 (e.g., YMC-Triart C8, 250x4.6 mm, 5µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min[5]
Gradient 5% to 95% B over 20 minutes
Detection Wavelength 265 nm[5]
Column Temperature 25 °C[5]
Injection Volume 5 µL[5]

Note: Retention times must be determined empirically using standards.

HPLC_Workflow Figure 2: Workflow for Quantitative HPLC Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Quantify vs. Standards G->H I Determine Purity & Yield H->I

Figure 2: Workflow for Quantitative HPLC Analysis

Spectroscopic Techniques

Spectroscopic methods provide structural information, allowing for unambiguous confirmation of product formation and real-time monitoring of functional group transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction progress by observing changes in the chemical environment of specific protons. The formation of a sulfonamide from an amine results in distinct changes in the ¹H NMR spectrum.

Experimental Protocol: NMR Monitoring

  • Sample Preparation: Take an aliquot from the reaction mixture. Remove the solvent under reduced pressure or by passing a stream of nitrogen.

  • Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.[7]

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of the signal corresponding to the -NH₂ protons of this compound. Concurrently, monitor the appearance of a new signal corresponding to the sulfonamide -SO₂NH- proton.[8] The integration of these signals relative to the starting material and product signals can provide a quantitative measure of the reaction conversion.

Data Presentation: Characteristic ¹H NMR Shifts

Proton GroupStarting Material (Typical δ, ppm)Product (Typical δ, ppm)
Aromatic Protons6.5 - 7.77.0 - 8.0[8]
Amine (-NH₂)~4.0 - 6.0 (broad)Disappears
Sulfonamide (-SO₂NH-)N/A8.0 - 10.5 (broad singlet)[8][9]
N-Methyl (-N(CH₃)₂)~2.7~2.7 - 2.9 (minor shift)

Note: Chemical shifts (δ) are dependent on the solvent and the specific structure of the product.

NMR_Logic Figure 3: Logic of NMR-Based Reaction Monitoring cluster_signals Observed ¹H NMR Signals Start Reaction Start (t=0) Progress Reaction in Progress Start->Progress Time End Reaction Completion Progress->End Time SM_Signal Starting Material -NH₂ Signal Progress->SM_Signal Integration Decreases P_Signal Product -SO₂NH- Signal Progress->P_Signal Integration Increases

Figure 3: Logic of NMR-Based Reaction Monitoring
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sampling. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of species with characteristic IR absorptions can be tracked over time.[10] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.

Experimental Protocol: In-situ FTIR Monitoring

  • Setup: Insert a clean, dry in-situ FTIR-ATR probe into the reaction flask.

  • Background Spectrum: Before adding reagents, collect a background spectrum of the solvent and starting materials at the reaction temperature.

  • Reaction Initiation: Start the reaction (e.g., by adding the final reagent).

  • Data Collection: Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

  • Analysis: Monitor the changes in the IR spectrum. Key changes include the decrease in the intensity of N-H bending vibrations of the primary amine starting material and the increase in the intensity of the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide product.[8]

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Status
Primary Amine (-NH₂)N-H Bend~1650 - 1580Decreases
Sulfonamide (R-SO₂-N)S=O Asymmetric Stretch~1320 - 1310[8]Increases
Sulfonamide (R-SO₂-N)S=O Symmetric Stretch~1155 - 1143[8]Increases

Summary and Comparison of Techniques

The choice of monitoring technique depends on the specific requirements of the analysis, such as the need for quantitative data, the speed of the reaction, and available instrumentation.

TechniqueData TypeSpeedCost / ExpertiseKey Advantages
TLC QualitativeVery Fast (~15-30 min)LowRapid, inexpensive, good for reaction screening.[1]
HPLC QuantitativeModerate (~30-45 min)HighAccurate quantification of yield and purity.[5]
NMR Quantitative / StructuralModerate (~15 min/sample)HighProvides unambiguous structural information.[9]
In-situ FTIR Semi-QuantitativeReal-TimeVery HighContinuous, real-time data for kinetic analysis.[10]

References

Application Notes and Protocols for the Formulation of 2-amino-N,N-dimethylbenzenesulfonamide in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing formulations for the investigational compound 2-amino-N,N-dimethylbenzenesulfonamide. Due to the limited publicly available data on the formulation of this specific molecule, this document outlines established strategies for enhancing the solubility and bioavailability of poorly water-soluble drugs, particularly those belonging to the sulfonamide class. The provided protocols are intended as a starting point and should be optimized based on experimental data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂S[1]
Molecular Weight200.26 g/mol [1]
Physical FormSolid[2]
Melting Point85-88 °C[2]
Boiling Point347.3 ± 44.0 °C at 760 mmHg
Purity>98% (Commercially available)[2]

The solid nature and relatively high melting point of this compound suggest that it may have poor aqueous solubility, a common characteristic of "brick-dust" molecules.[3] This presents a significant hurdle for achieving adequate bioavailability in drug delivery systems.[4][5]

Formulation Strategies for Poorly Soluble Drugs

Several techniques can be employed to improve the dissolution and absorption of poorly soluble compounds like this compound.[6][7] The choice of strategy will depend on the desired route of administration, target release profile, and the specific properties of the drug.

Particle Size Reduction

Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[7]

  • Micronization: This process reduces the average particle diameter to the micrometer range.

  • Nanonization (Nanosuspensions): This involves reducing the particle size to the nanometer range, further enhancing the surface area and saturation solubility.[5] Nanosuspensions are finely dispersed solid drug particles in an aqueous vehicle.[5]

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[3][4] This can be achieved by methods such as spray drying or hot-melt extrusion.[3] The drug can exist in an amorphous form within the polymer, which has higher energy and thus greater solubility than the crystalline form.[3][7]

Lipid-Based Formulations

For lipophilic drugs, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[4] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).

Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the drug molecule within their hydrophobic cavity and presenting a hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[6][7]

Experimental Protocols

The following are generalized protocols that can be adapted for the formulation of this compound.

Protocol 1: Preparation of a Nanosuspension by Antisolvent Precipitation

This protocol describes a bottom-up approach to producing drug nanoparticles.

Materials:

  • This compound

  • A suitable organic solvent (e.g., ethanol, acetone)

  • An antisolvent (e.g., purified water)

  • A stabilizer (e.g., Poloxamer 188, PVP K30)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolution: Dissolve a known amount of this compound in the selected organic solvent to prepare the drug solution.

  • Antisolvent Preparation: Prepare the antisolvent phase by dissolving the stabilizer in purified water.

  • Precipitation: While vigorously stirring the antisolvent solution, slowly inject the drug solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-speed homogenization or sonication to further reduce particle size and ensure uniformity.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Experimental Workflow for Nanosuspension Preparation

G A Dissolve Drug in Organic Solvent C Inject Drug Solution into Antisolvent with Stirring A->C B Dissolve Stabilizer in Antisolvent (Water) B->C D High-Speed Homogenization / Sonication C->D E Organic Solvent Removal (Rotary Evaporation) D->E F Characterization (Particle Size, PDI, Zeta Potential) E->F

Caption: Workflow for preparing a drug nanosuspension.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile drugs and is relatively simple to implement on a laboratory scale.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic carrier in the common solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in a solid mass.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Experimental Workflow for Solid Dispersion Preparation

G A Dissolve Drug and Carrier in a Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization and Sieving C->D E Characterization (Drug Content, Dissolution, DSC, XRD) D->E

Caption: Workflow for preparing a solid dispersion.

Potential Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides are a class of synthetic antimicrobial agents.[8][9] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[8] Bacteria require folic acid for the synthesis of nucleic acids and amino acids.[8] Humans are not affected by this mechanism as they obtain folic acid from their diet.[8] While the specific therapeutic target of this compound is not specified, the general antibacterial mechanism of sulfonamides is depicted below.

Sulfonamide Mechanism of Action

G cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF pteridine precursor THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

The successful formulation of this compound for drug delivery studies will likely require strategies to overcome its presumed poor aqueous solubility. The application notes and protocols provided herein offer a foundation for initiating formulation development. It is imperative that comprehensive experimental work be conducted to identify the most suitable formulation approach and to optimize its composition and manufacturing process for the intended application. Further characterization of the drug's solubility and permeability, in accordance with the Biopharmaceutics Classification System (BCS), is highly recommended to guide these efforts.[5][7]

References

Troubleshooting & Optimization

common issues in the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and established synthetic pathway involves a multi-step process beginning with the protection of the amino group of an aniline derivative, followed by chlorosulfonation, amination, N,N-dimethylation, and deprotection or reduction of a nitro group if a nitrated precursor is used. A typical route starts from 2-nitroaniline, which undergoes diazotization followed by sulfonation to yield 2-nitrobenzenesulfonyl chloride. This intermediate is then reacted with dimethylamine to form 2-nitro-N,N-dimethylbenzenesulfonamide, which is subsequently reduced to the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

Many reagents used in this synthesis are hazardous. Chlorosulfonic acid is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Nitroaromatic compounds can be explosive and are often toxic. Dimethyl sulfate is a potent alkylating agent and is carcinogenic. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each synthetic step. By comparing the spots of the reaction mixture with the starting materials and expected products, you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Chlorosulfonation Step

Issue: Low yield of 2-nitrobenzenesulfonyl chloride.

Potential Cause Solution
Incomplete reaction Ensure a sufficient excess of chlorosulfonic acid is used. However, to avoid excessive waste, a two-step approach can be employed: first, sulfonation with sulfuric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride.[1]
Hydrolysis of the sulfonyl chloride The reaction must be carried out under anhydrous conditions as 2-nitrobenzenesulfonyl chloride is sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side reactions Overheating can lead to the formation of sulfones and other byproducts.[3] Maintain the recommended reaction temperature, often requiring cooling in an ice bath.
Formation of isomers While the ortho-isomer is desired from 2-nitroaniline, steric hindrance from the nitro group generally directs sulfonation to the para-position in aniline derivatives.[4][5] Starting with 2-nitroaniline helps to ensure the correct isomer formation.

Experimental Protocol: Improved Chlorosulfonation of Acetanilide (as an example of controlling sulfonation)

This protocol demonstrates a method to improve the yield and reduce waste in a related chlorosulfonation reaction.

  • Sulfonation: To a stirred solution of acetanilide in an inert solvent like CCl4, slowly add chlorosulfonic acid (2.1 equivalents) at a controlled temperature.[1]

  • Chlorination: After the initial sulfonation, add phosphorus pentachloride (PCl5) as a chlorinating agent.[1] The addition of a small amount of a catalyst like NH4Cl has been shown to increase the yield.[1]

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The solid p-acetamidobenzenesulfonyl chloride precipitates and can be collected by filtration.

N,N-Dimethylation Step

Issue: Incomplete methylation or formation of monomethylated byproduct.

Potential Cause Solution
Insufficient methylating agent Use a molar excess of the methylating agent, such as dimethyl sulfate.[6][7]
Suboptimal base A suitable base is crucial for deprotonating the sulfonamide nitrogen. Sodium carbonate or a stronger, non-nucleophilic base like DBU can be effective.[6]
Low reaction temperature The reaction may require heating to proceed to completion. Refluxing in a suitable solvent like acetone is a common practice.[6]

Experimental Protocol: N,N-Dimethylation of a Sulfonamide

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzenesulfonamide in a suitable solvent like acetone.

  • Reagents: Add a base, such as sodium bicarbonate, to the solution. Then, add dimethyl sulfate dropwise while stirring.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[6]

  • Work-up: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The residue can then be purified.

Reduction of the Nitro Group

Issue: Low yield or incomplete reduction of 2-nitro-N,N-dimethylbenzenesulfonamide.

Potential Cause Solution
Inactive catalyst If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Use a fresh batch if necessary.[8]
Incorrect reducing agent A variety of reducing agents can be used, such as iron powder in acidic media, tin(II) chloride, or sodium hydrosulfite.[8] The choice of reagent can impact the yield and selectivity.
Side reactions Over-reduction or side reactions can occur. Control the reaction temperature and time carefully.

Experimental Protocol: Reduction of a Nitroarene using Iron

  • Setup: In a round-bottom flask, suspend the 2-nitro-N,N-dimethylbenzenesulfonamide in a mixture of water and a co-solvent like ethanol.

  • Reaction: Add iron powder and a small amount of acid (e.g., acetic acid or hydrochloric acid) to catalyze the reaction. Heat the mixture to reflux with vigorous stirring.[9]

  • Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.

  • Work-up: Once the reaction is complete, filter the hot solution to remove the iron sludge. The filtrate can then be cooled and the product isolated by extraction or crystallization.

Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sulfonation cluster_step2 Step 2: Amination with Dimethylamine cluster_step3 Step 3: Reduction of Nitro Group start 2-Nitroaniline step1 Formation of 2-Nitrobenzenesulfonyl chloride start->step1 NaNO2, H2SO4, SO2, CuCl2 step2 2-Nitro-N,N-dimethyl- benzenesulfonamide step1->step2 HN(CH3)2 step3 2-Amino-N,N-dimethyl- benzenesulfonamide step2->step3 Fe / HCl or H2, Pd/C

Caption: General synthetic workflow for this compound.

Troubleshooting_Chlorosulfonation issue Low Yield in Chlorosulfonation cause1 Incomplete Reaction issue->cause1 cause2 Hydrolysis of Product issue->cause2 cause3 Side Reactions (e.g., sulfone formation) issue->cause3 solution1 Use excess chlorosulfonic acid or a two-step sulfonation/chlorination. cause1->solution1 solution2 Ensure anhydrous conditions. cause2->solution2 solution3 Maintain low reaction temperature. cause3->solution3

Caption: Troubleshooting logic for the chlorosulfonation step.

Troubleshooting_Dimethylation issue Incomplete N,N-Dimethylation cause1 Insufficient Methylating Agent issue->cause1 cause2 Suboptimal Base issue->cause2 cause3 Low Reaction Temperature issue->cause3 solution1 Use molar excess of dimethyl sulfate. cause1->solution1 solution2 Use an appropriate base (e.g., Na2CO3, DBU). cause2->solution2 solution3 Increase reaction temperature (e.g., reflux). cause3->solution3

Caption: Troubleshooting logic for the N,N-dimethylation step.

References

optimizing reaction conditions (temperature, solvent, catalyst) for 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N,N-dimethylbenzenesulfonamide. The following information is designed to help optimize reaction conditions and address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and reliable method involves a two-step process:

  • Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine to form 2-nitro-N,N-dimethylbenzenesulfonamide.

  • Reduction: Reduction of the nitro group of 2-nitro-N,N-dimethylbenzenesulfonamide to an amino group to yield the final product.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in sulfonamide synthesis can often be attributed to several factors:

  • Poor quality of starting materials: Ensure the 2-nitrobenzenesulfonyl chloride is pure and has not hydrolyzed. The dimethylamine solution should be of the correct concentration.

  • Suboptimal reaction conditions: The temperature, solvent, and reaction time may not be ideal.

  • Side reactions: The most common side reaction is the hydrolysis of the sulfonyl chloride.

  • Inefficient reduction: The reduction of the nitro group may be incomplete.

Q3: What are the best solvents for the sulfonylation step?

A variety of inert organic solvents can be used. The choice depends on the solubility of the reactants and the desired reaction temperature. Common choices include:

  • Halogenated hydrocarbons: Dichloromethane (DCM) or chloroform.

  • Ethers: Dioxane or tetrahydrofuran (THF).

  • Aprotic polar solvents: Acetonitrile.

It is crucial to use anhydrous (dry) solvents to minimize the hydrolysis of the sulfonyl chloride.[1]

Q4: Can a catalyst be used to improve the sulfonylation reaction?

Yes, a catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst that can enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.

Q5: What are the recommended conditions for the reduction of the nitro group?

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation is a common and clean method.

  • Catalyst: Palladium on carbon (Pd/C) is a standard choice.

  • Solvent: Alcohols like ethanol or methanol are typically used.

  • Hydrogen Source: Hydrogen gas or a transfer hydrogenation reagent like ammonium formate can be used.

Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation in Sulfonylation Step Hydrolysis of 2-nitrobenzenesulfonyl chloride due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of starting materials.Consider gentle heating of the reaction mixture. The addition of a catalyst like DMAP can also improve the reaction rate.
Incorrect stoichiometry.Verify the molar ratios of the reactants. A slight excess of dimethylamine may be beneficial.
Formation of Multiple Byproducts Side reactions due to high temperature.Perform the sulfonylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Impure starting materials.Use freshly purified 2-nitrobenzenesulfonyl chloride.
Incomplete Reduction of the Nitro Group Inactive catalyst.Use fresh palladium on carbon catalyst.
Insufficient hydrogen pressure or transfer agent.Ensure adequate hydrogen pressure or use a sufficient excess of the hydrogen transfer reagent.
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Difficulty in Product Isolation and Purification Product is soluble in the workup solvent.Optimize the extraction solvent to maximize product recovery.
Oily product that is difficult to crystallize.Consider purification by column chromatography.

Experimental Protocols

Below are proposed methodologies for the synthesis of this compound. These are based on established procedures for similar compounds and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide (Sulfonylation)
  • To a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of dimethylamine (1.1 eq) in DCM while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Reduction)
  • Dissolve 2-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Optimization of Reaction Conditions

The following tables summarize key parameters for optimizing the synthesis.

Table 1: Optimization of the Sulfonylation Reaction

Parameter Condition 1 Condition 2 Condition 3 Recommendation
Solvent DichloromethaneTetrahydrofuranAcetonitrileDichloromethane is a good starting point due to its inertness and ease of removal.
Temperature 0 °C to RTRoom Temperature40 °CStart at 0 °C and allow to warm to room temperature to control the initial exothermic reaction.
Base TriethylaminePyridineDiisopropylethylamineTriethylamine is a common and effective choice.
Catalyst NoneDMAP (5 mol%)-The use of DMAP is recommended to increase the reaction rate.

Table 2: Optimization of the Reduction Reaction

Parameter Condition 1 Condition 2 Condition 3 Recommendation
Catalyst 10% Pd/CRaney NickelPlatinum(IV) oxide10% Pd/C is generally effective and readily available.
Solvent EthanolMethanolEthyl AcetateEthanol is a standard and effective solvent for this type of reduction.
Hydrogen Source H₂ gas (balloon)H₂ gas (Parr shaker)Ammonium formateHydrogen gas is efficient. For laboratories not equipped for hydrogenation, ammonium formate is a good alternative.
Temperature Room Temperature50 °C-Room temperature is typically sufficient for this reduction.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reduction start1 2-Nitrobenzenesulfonyl Chloride + Dimethylamine reaction1 Reaction in Anhydrous DCM with Triethylamine and DMAP (cat.) 0 °C to Room Temperature start1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Purification (Recrystallization or Chromatography) workup1->purification1 product1 2-Nitro-N,N-dimethylbenzenesulfonamide purification1->product1 start2 2-Nitro-N,N-dimethylbenzenesulfonamide product1->start2 reaction2 Catalytic Hydrogenation (10% Pd/C, H₂ gas) in Ethanol at Room Temperature start2->reaction2 workup2 Filtration to Remove Catalyst reaction2->workup2 purification2 Purification (Recrystallization) workup2->purification2 product2 This compound purification2->product2

Caption: A two-step experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure impure Purify Starting Materials (e.g., recrystallize sulfonyl chloride) check_purity->impure Impure check_workup Analyze Workup and Purification check_conditions->check_workup Optimized hydrolysis Use Anhydrous Solvents and Inert Atmosphere check_conditions->hydrolysis Moisture Sensitive temp Optimize Temperature (e.g., lower for sulfonylation, gentle heating for reduction) check_conditions->temp Suboptimal Temp catalyst Add or Change Catalyst (e.g., DMAP for sulfonylation, fresh Pd/C for reduction) check_conditions->catalyst Inefficient Catalysis extraction Optimize Extraction Solvent check_workup->extraction Loss during Extraction purification Consider Column Chromatography check_workup->purification Purification Issues

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

troubleshooting peak tailing in HPLC analysis of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-amino-N,N-dimethylbenzenesulfonamide, with a focus on resolving peak tailing.

Troubleshooting Guide

This guide addresses the most frequent causes of peak tailing in a step-by-step, question-and-answer format.

Question 1: My chromatogram for this compound shows a tailing peak. What are the most likely causes?

Answer: Peak tailing for a basic compound like this compound in reversed-phase HPLC is typically caused by undesirable secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are:

  • Silanol Interactions: The basic amine group on your compound can interact strongly with acidic silanol (Si-OH) groups present on the surface of silica-based columns.[1][3][4][5] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the main band, causing the characteristic tail.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3] Similarly, at a mid-range pH (e.g., > 3), silanol groups on the column can become deprotonated (SiO-), increasing their interaction with the positively charged analyte.[3][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as fronting but can also contribute to tailing.[2][7]

  • Column Degradation: Over time, columns can degrade. Voids can form in the packing material at the column inlet, or the stationary phase can be chemically damaged, creating active sites that cause tailing.[2][8]

Question 2: How can I specifically address peak tailing caused by silanol interactions?

Answer: To minimize the secondary interactions with silanol groups, you have several effective strategies:

  • Use a Base-Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically bonds a small, non-polar group to the residual silanol groups, effectively shielding them from interaction with basic analytes.[4] Columns specifically marketed as "base-deactivated" or those with polar-embedded phases are designed to provide excellent peak shape for basic compounds.[4][5]

  • Add a Competing Base to the Mobile Phase: Introducing a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can be very effective.[9][10] The TEA molecules are smaller and will preferentially interact with the active silanol sites, effectively masking them from your analyte and improving peak symmetry.[10] A typical concentration is 0.1-0.5% (v/v).

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) using an acid like formic acid or phosphoric acid will protonate the silanol groups (Si-OH).[7][8][11] This neutralizes their negative charge, thereby reducing the strong ionic interaction with your protonated basic analyte.[6][11]

Question 3: What is the impact of mobile phase pH and how do I optimize it?

Answer: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic analyte like this compound, you want to operate at a pH where it is in a single, stable ionic state.

  • Low pH (e.g., pH 2.5 - 3.5): At a low pH, your basic compound will be fully protonated (positively charged). While this may decrease retention time, it ensures a uniform charge state. Crucially, a low pH also keeps the column's silanol groups protonated and non-ionic, which significantly reduces the secondary interactions that cause tailing.[6][11] This is often the most effective strategy for achieving sharp, symmetrical peaks for bases.

  • High pH (e.g., pH > 8, requires a pH-stable column): At a high pH, your analyte will be in its neutral, free-base form. This can increase retention but requires a specialized hybrid or polymer-based column that can withstand high pH without dissolving. Operating at high pH can also yield excellent peak shape as the analyte is uncharged.

Recommendation: Start method development at a low pH (e.g., 2.7) using a suitable buffer like phosphate or formate to ensure a stable and reproducible pH.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for HPLC Peak Tailing cluster_0 Initial Observation cluster_1 Investigation Categories cluster_2 Potential Solutions start Peak Tailing Observed (Tailing Factor > 1.2) check_column 1. Check Column start->check_column check_mobile_phase 2. Check Mobile Phase start->check_mobile_phase check_sample 3. Check Sample start->check_sample check_instrument 4. Check Instrument start->check_instrument solution_column Use Base-Deactivated Column Flush or Replace Column check_column->solution_column solution_ph Lower Mobile Phase pH (e.g., 2.5-3.5) Add Competing Base (e.g., TEA) check_mobile_phase->solution_ph solution_sample Dilute Sample Match Sample Solvent to Mobile Phase check_sample->solution_sample solution_instrument Minimize Tubing Length Check for Clogged Frits check_instrument->solution_instrument end_state Problem Resolved solution_column->end_state Symmetrical Peak solution_ph->end_state Symmetrical Peak solution_sample->end_state Symmetrical Peak solution_instrument->end_state Symmetrical Peak

Caption: A logical workflow for troubleshooting peak shape in HPLC analysis.

Data Summary

The table below illustrates the typical effect of different mobile phase modifications on the peak shape of a basic compound like this compound. The USP Tailing Factor is a measure of peak asymmetry; a value of 1.0 is a perfectly symmetrical Gaussian peak, while values greater than 1.2 indicate significant tailing.[8]

Condition No.Column TypeMobile Phase pHAdditiveResulting Tailing Factor (Tf)Peak Shape
1Standard C186.5None2.1Severe Tailing
2Standard C183.0 None1.4Moderate Tailing
3Standard C186.50.2% Triethylamine (TEA) 1.3Minor Tailing
4Base-Deactivated C18 6.5None1.2Good Symmetry
5Base-Deactivated C18 3.0 None1.0 Excellent Symmetry

Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Sample Loading Study to Diagnose Column Overload

  • Prepare a Stock Solution: Create a stock solution of this compound at the highest concentration you typically analyze (e.g., 1.0 mg/mL) in your mobile phase.

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution, for example: 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Inject Sequentially: Analyze each concentration using your standard HPLC method, starting from the lowest concentration and moving to the highest.

  • Analyze Peak Shape: Carefully examine the tailing factor and overall peak shape for each injection. If the peak shape improves significantly (i.e., the tailing factor decreases) at lower concentrations, column overload is a contributing factor.[2]

Protocol 2: Mobile Phase Preparation with a Competing Base (Triethylamine)

  • Aqueous Phase Preparation: To prepare 1 liter of the aqueous portion of your mobile phase, measure approximately 950 mL of HPLC-grade water into a clean glass bottle.

  • Add Buffer Salts: Add the appropriate amount of your chosen buffer salt (e.g., potassium phosphate).

  • Add Competing Base: Using a calibrated pipette in a fume hood, add the desired volume of triethylamine (TEA). For a 0.2% solution, add 2.0 mL of TEA.

  • Adjust pH: While stirring, carefully adjust the pH to the desired setpoint using an appropriate acid (e.g., phosphoric acid).

  • Final Volume: Bring the solution to the final volume of 1 liter with HPLC-grade water and mix thoroughly.

  • Filter and Degas: Filter the final aqueous mobile phase through a 0.45 µm filter before use and degas appropriately.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound? A: A base-deactivated reversed-phase column (e.g., C18 or C8) is highly recommended.[4][12] These columns have minimal exposed silanol groups, which are the primary cause of peak tailing for basic compounds.[4][5] Columns with polar-embedded groups can also provide excellent peak shape.[4]

Q2: Can the mobile phase buffer concentration affect peak shape? A: Yes. A low buffer concentration may not have sufficient capacity to maintain a constant pH at the column surface, especially when the sample is injected.[8] This can lead to localized pH shifts and peak distortion. Using a buffer concentration in the range of 20-50 mM is generally recommended to ensure a stable chromatographic environment.[11]

Q3: My peak tailing appeared suddenly. What should I check first? A: If peak tailing appears suddenly on a previously reliable method, the most likely cause is column contamination or degradation.[8] A partially blocked column inlet frit can also cause peak distortion.[2] The first step should be to flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[8] If this does not resolve the issue, replacing the column is the next logical step.

Q4: Besides the column and mobile phase, can instrumental issues cause peak tailing? A: Yes. "Extra-column band broadening" can contribute to peak tailing. This is caused by excessive volume in the system between the injector and the detector.[3] Check for and minimize the length and internal diameter of all connection tubing, especially between the column and the detector cell, to reduce this effect.[3][13]

References

strategies to improve the yield and purity of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 2-amino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q1: My yield of 2-nitro-N,N-dimethylbenzenesulfonamide (the precursor) is low. What are the likely causes?

A1: Low yields in the initial sulfonylation step can often be attributed to several factors:

  • Moisture: 2-Nitrobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 2-nitrobenzenesulfonic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the 2-nitrobenzenesulfonyl chloride has been consumed before workup.

  • Suboptimal Temperature: The addition of dimethylamine should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. However, allowing the reaction to slowly warm to room temperature can ensure it proceeds to completion.

  • Loss during Workup: The product may be lost during the aqueous workup. Ensure that the pH is carefully controlled and that extractions are performed thoroughly.

Q2: The catalytic hydrogenation of 2-nitro-N,N-dimethylbenzenesulfonamide to the final product is slow or incomplete. How can I improve this?

A2: Several factors can affect the efficiency of the catalytic hydrogenation:

  • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results. The catalyst loading may also be insufficient; a typical loading is 5-10 mol% of palladium.

  • Hydrogen Pressure: While the reaction can often be run at atmospheric pressure using a hydrogen balloon, some reactions may require higher pressure in a dedicated hydrogenation apparatus to proceed at a reasonable rate.

  • Solvent Choice: The choice of solvent is crucial. Alcohols like methanol or ethanol are generally effective. Ensure the solvent is of sufficient purity.

  • Presence of Catalyst Poisons: Certain functional groups or impurities can poison the catalyst. Ensure the starting material is of high purity.

Q3: I am observing significant side product formation during the hydrogenation step. What are these and how can I avoid them?

A3: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. Over-reduction is also a possibility, though less common for this transformation. To minimize side products:

  • Ensure Homogeneous Reaction Mixture: Good agitation is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.

  • Monitor the Reaction: Closely monitor the reaction by TLC or HPLC. Stop the reaction once the starting material is consumed to avoid over-reduction.

  • Optimize Reaction Conditions: Adjusting the temperature and pressure can influence selectivity. Milder conditions are generally preferred.

Purification Troubleshooting

Q4: My purified this compound has a broad melting point range, indicating impurities. How can I improve the purity?

A4: A broad melting point range is a clear indicator of impurities. Consider the following purification strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Activated Carbon Treatment: If your product is colored, this may be due to persistent colored impurities. A treatment with activated carbon during the recrystallization process can help to remove these.

Q5: I am having trouble finding a suitable recrystallization solvent. What should I look for?

A5: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminobenzenesulfonamides, polar protic solvents or mixtures are often effective. Some potential solvent systems to screen include:

  • Ethanol

  • Isopropanol

  • Ethanol/Water mixture

  • Ethyl acetate/Hexanes mixture

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Table 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide

ParameterValue
Starting Material 2-Nitrobenzenesulfonyl chloride
Reagent Dimethylamine (2 M in THF)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Table 2: Catalytic Hydrogenation to this compound

ParameterValue
Starting Material 2-nitro-N,N-dimethylbenzenesulfonamide
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (balloon or pressure vessel)
Solvent Methanol or Ethanol
Temperature Room temperature
Reaction Time 4-12 hours
Typical Yield 90-98%

Table 3: Purification Method Comparison

Purification MethodTypical PurityTypical Recovery
Recrystallization >98%70-90%
Column Chromatography >99%60-85%

Experimental Protocols

Protocol 1: Synthesis of 2-nitro-N,N-dimethylbenzenesulfonamide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a suitable reaction vessel, dissolve 2-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution.

  • Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl_Chloride Reaction_1 Reaction in DCM 2-Nitrobenzenesulfonyl_Chloride->Reaction_1 Dimethylamine Dimethylamine Dimethylamine->Reaction_1 Crude_Nitro_Product 2-Nitro-N,N-dimethyl- benzenesulfonamide (Crude) Reaction_1->Crude_Nitro_Product Reaction_2 Hydrogenation in MeOH Crude_Nitro_Product->Reaction_2 Catalyst Pd/C, H2 Catalyst->Reaction_2 Crude_Amino_Product 2-Amino-N,N-dimethyl- benzenesulfonamide (Crude) Reaction_2->Crude_Amino_Product Purification_Method Recrystallization or Column Chromatography Crude_Amino_Product->Purification_Method Final_Product Pure 2-Amino-N,N-dimethyl- benzenesulfonamide Purification_Method->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Moisture Moisture Present? Low_Yield->Check_Moisture Dry_Glassware Use Anhydrous Solvents & Oven-Dried Glassware Check_Moisture->Dry_Glassware Yes Check_Completion Reaction Incomplete? Check_Moisture->Check_Completion No Inert_Atmosphere Use Inert Atmosphere Dry_Glassware->Inert_Atmosphere Monitor_Reaction Monitor by TLC/HPLC Check_Completion->Monitor_Reaction Yes Workup_Loss Loss During Workup? Check_Completion->Workup_Loss No Increase_Time_Temp Increase Reaction Time/Temp Monitor_Reaction->Increase_Time_Temp Optimize_Extraction Optimize Extraction pH & Perform Thorough Extractions Workup_Loss->Optimize_Extraction Yes

Caption: Troubleshooting logic for low yield in synthesis.

Troubleshooting_Purity Impure_Product Impure Product (Broad Melting Point) Try_Recrystallization Attempt Recrystallization Impure_Product->Try_Recrystallization Screen_Solvents Screen Solvent Systems (e.g., EtOH, EtOH/H2O) Try_Recrystallization->Screen_Solvents Recrystallization_Successful Purity Improved? Screen_Solvents->Recrystallization_Successful Pure_Product Pure Product Obtained Recrystallization_Successful->Pure_Product Yes Column_Chromatography Perform Column Chromatography Recrystallization_Successful->Column_Chromatography No Select_Phases Select Appropriate Stationary & Mobile Phases (e.g., Silica, Hexanes/EtOAc) Column_Chromatography->Select_Phases Select_Phases->Pure_Product

Caption: Decision tree for improving product purity.

stability issues and degradation pathways of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues and degradation pathways of 2-amino-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many sulfonamides, this compound is susceptible to degradation under various conditions. The primary concerns include:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under acidic or basic conditions, leading to the formation of 2-aminobenzenesulfonic acid and dimethylamine.

  • Oxidation: The amino group on the benzene ring is prone to oxidation, which can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry place, protected from light.[1] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.

Q3: I am observing a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellowish or brownish hue, is often an indication of oxidative degradation. The primary amino group on the aromatic ring can be oxidized to form nitroso or nitro compounds, which are often colored. Ensure the compound is stored under an inert atmosphere and protected from light to minimize this.

Q4: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation products?

A4: The presence of unexpected peaks in your analytical data suggests sample degradation. Based on the structure of this compound, potential degradation products could include:

  • 2-aminobenzenesulfonic acid: Resulting from the hydrolysis of the sulfonamide bond.

  • Dimethylamine: Also a product of sulfonamide bond hydrolysis.

  • Oxidized derivatives: Such as nitroso or nitro-benzenesulfonamides.

  • Acetylated derivative: If acetic acid or other acetylating agents are present, the primary amino group can be acetylated.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause: Interaction of the basic amino group with acidic silanol groups on the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.

    • pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the amino group (e.g., using a buffer with a pH above the pKa of the amine).

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Solvent Stability: Assess the stability of this compound in the solvent used for your stock solutions and final assay medium. Use freshly prepared solutions for each experiment.

    • pH of Medium: Be mindful of the pH of your cell culture or assay buffer, as extreme pH values can accelerate hydrolysis.

    • Light Exposure: Protect your assay plates from direct light, especially if the assay involves prolonged incubation periods.

Potential Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways of this compound under common stress conditions.

Degradation Pathways of this compound Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_acetylation Acetylation parent This compound hydrolysis_product1 2-aminobenzenesulfonic acid parent->hydrolysis_product1 H2O, H+ or OH- hydrolysis_product2 Dimethylamine parent->hydrolysis_product2 H2O, H+ or OH- oxidation_product Oxidized derivatives (e.g., nitroso-, nitro- compounds) parent->oxidation_product [O] acetylation_product 2-(acetylamino)-N,N-dimethylbenzenesulfonamide parent->acetylation_product Acetylating agent

Caption: Hypothesized degradation pathways of this compound.

Experimental Protocols

To investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended.

Forced Degradation Study Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

    • Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source (e.g., a photostability chamber with a UV lamp).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection can be performed using a UV detector and a mass spectrometer (LC-MS) to identify the masses of the degradation products.

Experimental Workflow for Stability Investigation

The following diagram outlines a general workflow for investigating the stability of this compound.

Stability Investigation Workflow General Experimental Workflow for Stability Studies start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) start->forced_degradation hplc_analysis HPLC-UV/MS Analysis forced_degradation->hplc_analysis identify_degradants Identify and Characterize Degradation Products hplc_analysis->identify_degradants develop_method Develop Stability-Indicating Analytical Method identify_degradants->develop_method stability_testing Long-term and Accelerated Stability Testing develop_method->stability_testing end End: Stability Profile stability_testing->end

Caption: A workflow for investigating the stability of a pharmaceutical compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform forced degradation studies as outlined above to generate this data for their specific formulations and storage conditions. The results can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)% DegradationMajor Degradation Products (m/z)
0.1 N HCl24Data to be generatedData to be generated
0.1 N NaOH24Data to be generatedData to be generated
3% H₂O₂24Data to be generatedData to be generated
Light Exposure24Data to be generatedData to be generated
Thermal (60°C)24Data to be generatedData to be generated

References

Technical Support Center: Overcoming Solubility Challenges of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-amino-N,N-dimethylbenzenesulfonamide.

Troubleshooting Guide: Enhancing Aqueous Solubility

The poor aqueous solubility of this compound is primarily attributed to the hydrophobic nature of its benzene ring.[1] The following strategies can be employed to overcome this limitation.

Logical Workflow for Solubility Enhancement

For a systematic approach to improving the solubility of this compound, consider the following decision-making workflow.

Solubility Enhancement Workflow start Start: Poorly Soluble This compound ph_adjustment pH Adjustment / Salt Formation start->ph_adjustment Ionizable groups present? (Amine) cosolvency Co-solvency start->cosolvency Miscible organic solvent acceptable? complexation Complexation (e.g., Cyclodextrins) start->complexation Encapsulation desired? evaluation Evaluate Solubility, Stability, and Application Suitability ph_adjustment->evaluation cosolvency->evaluation complexation->evaluation surfactants Use of Surfactants particle_size Particle Size Reduction surfactants->particle_size solid_dispersion Solid Dispersion particle_size->solid_dispersion solid_dispersion->evaluation evaluation->surfactants No, try another method success Goal Achieved: Proceed with Experiment evaluation->success Yes

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility is mainly due to the presence of the hydrophobic benzene ring in its structure.[1] While the amino and sulfonamide groups offer some polarity, the non-polar character of the aromatic ring often leads to unfavorable interactions with water molecules.

Q2: Which solubility enhancement technique should I try first?

A2: For ionizable compounds like this compound (due to its amino group), pH adjustment is often the simplest and most cost-effective initial approach.[1][2] Lowering the pH of the aqueous medium will protonate the primary amine, forming a more soluble salt.

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, combining techniques can be highly effective. For instance, you could use a co-solvent in a pH-adjusted solution or use micronization to increase the surface area of a solid dispersion.

Q4: What are the potential disadvantages of using co-solvents?

A4: While effective, co-solvents can sometimes impact the stability of the compound or interfere with downstream biological assays. It is crucial to select a biocompatible co-solvent if the solution is intended for in vitro or in vivo studies.

Q5: How do cyclodextrins improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the hydrophobic benzene ring of the this compound molecule, forming an inclusion complex that has significantly improved aqueous solubility.[1][3]

Solubility Enhancement Strategies: A Comparative Overview

The following table summarizes the most common strategies for enhancing the solubility of this compound.

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the amino group to form a more soluble salt.[1]Simple, cost-effective, and often highly effective.May not be suitable for all applications; can affect compound stability.
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the solvent system.[2][4]Can significantly increase solubility; a wide range of co-solvents are available.May interfere with biological assays; potential toxicity of some solvents.
Complexation Encapsulation of the hydrophobic part of the molecule within a larger molecule (e.g., cyclodextrin).[5]Can lead to substantial solubility enhancement; may improve stability.Can be more expensive; the complex may have different properties than the free compound.
Surfactants Formation of micelles that entrap the poorly soluble compound, increasing its apparent solubility.[2]Effective at low concentrations; a variety of surfactants are available.Potential for toxicity; can interfere with certain assays.
Particle Size Reduction Increasing the surface area-to-volume ratio through techniques like micronization or nanosizing to improve the dissolution rate.[2][3][4][6]Enhances dissolution rate; can be applied to the solid form of the compound.Does not increase the equilibrium solubility; may require specialized equipment.
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution.[2][4]Can significantly improve dissolution rate and bioavailability.Can be complex to formulate; potential for physical instability (recrystallization).

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 7 (e.g., citrate buffers, phosphate buffers).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent Selection: Choose a panel of water-miscible, biocompatible organic solvents (e.g., ethanol, propylene glycol, DMSO, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Follow steps 2-5 from the pH Adjustment protocol for each co-solvent mixture.

  • Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested to determine the most effective system.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Cyclodextrin Complexation Workflow start Select Cyclodextrin (e.g., HP-β-CD) prepare_cd Prepare Aqueous Solutions of Cyclodextrin at Various Concentrations start->prepare_cd add_compound Add Excess this compound to Each Cyclodextrin Solution prepare_cd->add_compound equilibrate Equilibrate Samples (Agitation at Constant Temperature) add_compound->equilibrate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Dissolved Compound (e.g., HPLC, UV-Vis) separate->quantify analyze Analyze Phase Solubility Diagram quantify->analyze determine Determine Complex Stoichiometry and Stability Constant analyze->determine

Caption: Experimental workflow for enhancing solubility using cyclodextrin complexation.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples by shaking at a constant temperature until equilibrium is reached.

    • Separate the undissolved solid and quantify the concentration of the dissolved compound in each solution.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the type of complex formed and can be used to determine the stability constant of the complex.

References

Technical Support Center: Accurate Quantification of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-amino-N,N-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most suitable techniques. HPLC-UV is a robust and widely available method for routine analysis. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low-level quantification.

Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A2: Due to the complexity of biological samples, proper sample preparation is crucial to remove interferences and prevent contamination of the analytical system.[1][2] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, but requires method development to select the appropriate sorbent and elution solvents.

Q3: My HPLC chromatogram for this compound shows poor peak shape (e.g., tailing). What are the possible causes and solutions?

A3: Peak tailing for aromatic amines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated amine.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Column Selection: Employ a modern, high-purity silica column with end-capping to minimize accessible silanol groups. Consider columns specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.

Q4: I am observing low sensitivity in my LC-MS/MS analysis of this compound. How can I improve the signal intensity?

A4: Low sensitivity in LC-MS/MS analysis can stem from several factors. Here are strategies to enhance the signal:

  • Mobile Phase Optimization: For electrospray ionization (ESI) in positive mode, ensure your mobile phase contains a volatile acidic additive like formic acid to promote protonation.

  • Ion Source Parameter Optimization: Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature to maximize ionization efficiency.

  • Sample Clean-up: Matrix components can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure like SPE.

  • Post-Column Infusion: To improve sensitivity in positive ion electrospray, a post-column addition of a weak acid like formic acid can be beneficial if the mobile phase does not already contain an acid.

Q5: What are potential degradation pathways for this compound that I should be aware of during analysis?

A5: Sulfonamides can degrade under certain conditions. Common degradation pathways involve cleavage of the S-N bond, which can lead to the formation of sulfanilic acid and other related compounds.[3] Hydroxylation of the benzene ring is another potential degradation route.[3][4] It is advisable to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and ensure the analytical method is stability-indicating.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - Incorrect mobile phase composition.- Column not equilibrated.- Detector lamp issue.- Sample degradation.- Verify mobile phase preparation.- Equilibrate the column for a sufficient time.- Check detector lamp status.- Prepare fresh samples and standards.
Ghost peaks - Contamination in the mobile phase, injection system, or column.- Use fresh, high-purity solvents.- Flush the injection system.- Clean the column with a strong solvent.
Baseline drift - Column temperature fluctuations.- Mobile phase not properly degassed.- Contaminated column.- Use a column oven for stable temperature control.- Degas the mobile phase before use.- Clean or replace the column.
Retention time shifts - Inconsistent mobile phase composition.- Changes in column temperature.- Column aging.- Prepare mobile phase accurately and consistently.- Maintain a constant column temperature.- Replace the column if performance deteriorates.
UPLC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background noise - Contamination from sample matrix, solvents, or system components.[1]- Use high-purity LC-MS grade solvents.- Implement a more thorough sample clean-up.- Clean the ion source.
Inconsistent peak areas - Ion suppression or enhancement from matrix effects.- Inconsistent sample injection volume.- Unstable spray in the ion source.- Improve sample preparation to remove interfering matrix components.- Use a stable isotope-labeled internal standard.- Check the autosampler for proper operation.- Optimize ion source parameters and check for blockages.
No signal in MS - No mobile phase flow.- Ion source is not properly connected or is dirty.- Incorrect MS method parameters.- Check the LC pump and ensure there is flow.- Verify all connections to the ion source and clean it if necessary.- Review and confirm all MS method parameters.
Split peaks - Sample solvent is incompatible with the mobile phase.- Column is clogged or damaged.- Dissolve the sample in a solvent similar to the initial mobile phase.- Backflush or replace the column.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with a suitable percentage of B, then ramp up to elute the analyte. A good starting point is 20% B, increasing to 80% B over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds)
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • For biological samples, perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

3. Method Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.Peak purity analysis, no interfering peaks at the retention time of the analyte.[5][6]
Linearity Proportionality of the response to the concentration.Correlation coefficient (r²) ≥ 0.995 over a range of concentrations.[6][7]
Accuracy Closeness of the measured value to the true value.80-120% recovery for spiked samples.[6]
Precision Repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 15%.[6][8]
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-noise ratio of 3:1.[6]
Limit of Quantification (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio of 10:1.[6]
Protocol 2: UPLC-MS/MS Method for Quantification

This protocol outlines a sensitive and selective method for the quantification of this compound.

1. UPLC Conditions:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient A fast gradient is typically used, for example, starting at 5% B and ramping up to 95% B in 3-5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

2. MS/MS Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ions (Q3) To be determined by infusing a standard solution and performing a product ion scan. Select at least two characteristic product ions.
Collision Energy Optimize for each MRM transition.
Capillary Voltage Typically 3-4 kV
Source Temperature Optimize based on instrument manufacturer's recommendations (e.g., 150 °C).
Desolvation Gas Flow Optimize based on instrument manufacturer's recommendations (e.g., 800 L/hr).

3. Sample Preparation and Validation:

  • Follow the sample preparation steps outlined in the HPLC-UV protocol. For higher sensitivity, consider using Solid-Phase Extraction (SPE).

  • Method validation should follow the same parameters as the HPLC-UV method, with potentially tighter acceptance criteria for accuracy and precision due to the higher performance of the technique.

Data Presentation

Table 1: Representative HPLC-UV Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) 0.998
Accuracy (% Recovery) 95.2 - 103.5%
Precision (RSD) < 5%
LOD 10 ng/mL
LOQ 30 ng/mL

Table 2: Representative UPLC-MS/MS Method Validation Data (Illustrative)

ParameterResult
Linearity (r²) 0.999
Accuracy (% Recovery) 98.1 - 101.7%
Precision (RSD) < 3%
LOD 0.1 ng/mL
LOQ 0.3 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UPLC HPLC / UPLC Separation Reconstitution->HPLC_UPLC Injection Detection UV or MS/MS Detection HPLC_UPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_logic Start Poor Analytical Result Check_System Check System Suitability Start->Check_System System_Pass System OK Check_System->System_Pass Pass System_Fail System Fails Check_System->System_Fail Fail Check_Sample_Prep Review Sample Preparation System_Pass->Check_Sample_Prep Troubleshoot_Instrument Troubleshoot Instrument (LC, MS, Detector) System_Fail->Troubleshoot_Instrument Final_Check Re-analyze Sample Troubleshoot_Instrument->Final_Check Sample_Prep_OK Sample Prep OK Check_Sample_Prep->Sample_Prep_OK OK Sample_Prep_Issue Sample Prep Issue Identified Check_Sample_Prep->Sample_Prep_Issue Issue Check_Method_Params Review Method Parameters Sample_Prep_OK->Check_Method_Params Optimize_Sample_Prep Optimize Sample Prep (e.g., cleaner extraction) Sample_Prep_Issue->Optimize_Sample_Prep Optimize_Sample_Prep->Final_Check Method_OK Method OK Check_Method_Params->Method_OK OK Method_Issue Method Parameter Issue Check_Method_Params->Method_Issue Issue Method_OK->Final_Check Optimize_Method Optimize Method (e.g., mobile phase, gradient) Method_Issue->Optimize_Method Optimize_Method->Final_Check

Caption: A logical workflow for troubleshooting poor analytical results.

References

resolving common errors in the interpretation of spectral data for 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common errors encountered during the interpretation of spectral data for 2-amino-N,N-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While an experimental spectrum may vary slightly based on solvent and concentration, the predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would show distinct signals for the aromatic protons, the amine protons, and the N,N-dimethyl protons. The aromatic region is particularly important for confirming the ortho substitution pattern.

Q2: How can I confirm the presence of the primary amine and sulfonamide groups using IR spectroscopy?

A2: The infrared (IR) spectrum provides characteristic absorption bands for these functional groups. The primary amine (-NH₂) typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂N(CH₃)₂) will exhibit strong asymmetric and symmetric stretching bands for the S=O bonds, usually around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Q3: What is the expected molecular ion peak in the mass spectrum of this compound?

A3: The molecular formula for this compound is C₈H₁₂N₂O₂S, which corresponds to a molecular weight of approximately 200.26 g/mol . In a mass spectrum, you should look for the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 200 or 201, respectively, depending on the ionization technique used.

Q4: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I resolve them?

A4: Overlapping aromatic signals are a common issue. You can try the following:

  • Use a different deuterated solvent: Changing the solvent can alter the chemical shifts of the protons, potentially resolving the overlap.[1][2] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.

  • Increase the magnetic field strength: A higher field spectrometer (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion.

  • Perform a 2D NMR experiment: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of individual multiplets even if they overlap.

Q5: I am seeing a significant loss of 64 Da in my mass spectrum. What does this correspond to?

A5: A neutral loss of 64 Da is a characteristic fragmentation pattern for aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[3] This is a strong indicator of the presence of the sulfonamide group in your molecule.

Troubleshooting Guides

¹H and ¹³C NMR Spectral Interpretation

Issue: Ambiguous assignment of aromatic protons and carbons, or difficulty distinguishing from isomers (e.g., 4-amino-N,N-dimethylbenzenesulfonamide).

Troubleshooting Workflow:

G start Ambiguous Aromatic NMR Spectrum check_multiplicity Analyze Splitting Patterns (Multiplicity and J-coupling) start->check_multiplicity check_num_signals Count Number of Signals (¹³C NMR) start->check_num_signals cosy Perform 2D COSY NMR check_multiplicity->cosy Complex Overlap hmbc Perform 2D HMBC NMR check_num_signals->hmbc Ambiguous Assignments confirm Confirm Structure cosy->confirm hmbc->confirm

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Data Interpretation Tables:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic H (4 protons)6.7 - 7.8Multiplets4HThe ortho-substitution pattern will lead to a complex splitting pattern for the four adjacent aromatic protons. Expect distinct signals for each.
Amine (-NH₂)4.0 - 5.5Broad Singlet2HChemical shift is highly dependent on solvent and concentration; may exchange with D₂O.[4]
N,N-dimethyl (-N(CH₃)₂)~2.7Singlet6HA sharp singlet integrating to 6 protons is characteristic of the two equivalent methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Aromatic C (6 carbons)115 - 150Expect 6 distinct signals due to the lack of symmetry in the ortho-substituted ring. The carbon attached to the amino group will be the most upfield, while the one attached to the sulfonamide will be more downfield.
N,N-dimethyl (-N(CH₃)₂)~38

Common Errors & Solutions:

  • Error: Mistaking the compound for its 4-amino isomer.

    • Solution: The 4-amino isomer is highly symmetric and will show a much simpler aromatic region in the ¹H NMR spectrum (typically two doublets, an AA'BB' system) and only 4 signals in the ¹³C NMR aromatic region. The 2-amino isomer will have four distinct and complex multiplets in the ¹H NMR and six signals in the ¹³C NMR for the aromatic carbons.[5]

  • Error: The -NH₂ peak is not visible or is very broad.

    • Solution: The amine protons are exchangeable and their appearance is highly variable.[4] To confirm its presence, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear.[6]

  • Error: Presence of unexpected peaks.

    • Solution: These could be solvent impurities or residual starting materials from the synthesis (e.g., unreacted aniline or sulfonyl chloride).[7] Consult tables of common NMR solvent impurities.[8][9]

IR Spectroscopy

Issue: Incorrectly identifying or missing key functional group peaks.

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
N-H Stretch (primary amine)3300 - 3500MediumTwo distinct peaks are expected for the symmetric and asymmetric stretches.
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C-H Stretch (aliphatic)2850 - 3000Medium-WeakFrom the N-methyl groups.
S=O Asymmetric Stretch1350 - 1300StrongA very prominent and reliable peak for the sulfonamide group.
S=O Symmetric Stretch1170 - 1150StrongAnother strong and characteristic peak for the sulfonamide.
C-N Stretch1250 - 1350Medium
S-N Stretch900-950Medium

Common Errors & Solutions:

  • Error: A broad peak in the 3200-3600 cm⁻¹ region is attributed solely to the N-H stretch.

    • Solution: This region can also contain O-H stretching from water contamination. Ensure your sample and KBr (if making a pellet) are completely dry. A properly resolved spectrum should show two sharper peaks for the primary amine.

  • Error: The sulfonamide S=O peaks are weak or poorly resolved.

    • Solution: This could be due to poor sample preparation. Ensure good contact between the sample and the ATR crystal or proper grinding and pressing if making a KBr pellet.

Mass Spectrometry

Issue: Difficulty interpreting the fragmentation pattern.

Fragmentation Pathway:

G M [M+H]⁺ m/z = 201 frag1 Loss of SO₂ (-64 Da) M->frag1 frag2 Loss of N(CH₃)₂ (-44 Da) M->frag2 ion1 [M+H - SO₂]⁺ m/z = 137 frag1->ion1 ion2 [M+H - N(CH₃)₂]⁺ m/z = 157 frag2->ion2

Caption: Common fragmentation pathways for this compound.

Table 4: Expected Mass Fragments

m/zIdentityNotes
201[M+H]⁺Protonated molecular ion.
200M⁺Molecular ion (less common in ESI).
137[M+H - SO₂]⁺Result of the characteristic loss of sulfur dioxide.[3]
157[M+H - N(CH₃)₂]⁺Loss of the dimethylamine radical.

Common Errors & Solutions:

  • Error: The molecular ion peak is not observed.

    • Solution: This can happen with certain ionization techniques if the molecule is particularly fragile. Use a softer ionization method like Electrospray Ionization (ESI). Look for the protonated molecule [M+H]⁺ at m/z 201, which is often more stable.

  • Error: The spectrum is dominated by low mass fragments.

    • Solution: The collision energy in MS/MS might be too high, causing extensive fragmentation. Reduce the collision energy to favor the observation of the parent ion and primary fragment ions.

Experimental Protocols

NMR Sample Preparation and Acquisition

G start Start: Solid Sample weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve filter Filter through glass wool into a clean NMR tube dissolve->filter acquire Acquire ¹H and ¹³C spectra filter->acquire process Process data (FT, phase, baseline) acquire->process end Analyze Spectrum process->end

Caption: General workflow for NMR sample preparation and analysis.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Vortex briefly to dissolve the sample completely.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6] This removes any particulate matter that can degrade spectral quality.

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum (8-16 scans is typically sufficient).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans, typically 1024 or more, due to the low natural abundance of ¹³C).

  • Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum for interpretation.

ATR-FTIR Analysis
  • Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm, even contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).

Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[10] The solution should be free of non-volatile buffers or salts.

  • Infusion: Load the sample solution into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.

  • Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 201) as the precursor ion and applying collision-induced dissociation (CID).

References

improving the signal intensity of 2-amino-N,N-dimethylbenzenesulfonamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-amino-N,N-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a low signal intensity for this compound in its underivatized form. What are the initial troubleshooting steps?

A1: Low signal intensity for this compound can be attributed to several factors. Begin with a systematic check of your sample preparation, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings. Ensure your sample is adequately concentrated and free of interfering matrix components. Verify that your LC mobile phase is optimized for the ionization of sulfonamides; typically, an acidic mobile phase is used with positive ionization mode. Also, confirm that your mass spectrometer is properly tuned and calibrated.

Q2: How can I improve the ionization efficiency of this compound?

A2: To improve ionization efficiency, focus on the mobile phase composition and the ion source parameters. For sulfonamides, using a mobile phase containing a small amount of acid, such as 0.1% formic acid in water and acetonitrile, can enhance protonation and thus the signal in positive electrospray ionization (ESI) mode. Additionally, optimizing ESI source parameters like capillary voltage, gas temperatures, and gas flow rates is crucial for efficient desolvation and ion formation.

Q3: Is derivatization a recommended strategy to improve the signal intensity of this compound?

A3: Yes, derivatization is a highly effective strategy for significantly enhancing the signal intensity of compounds with primary amino groups like this compound. Derivatizing agents such as dansyl chloride and fluorescamine react with the primary amine to yield derivatives with greatly improved ionization efficiency and chromatographic properties. This can lead to a substantial increase in signal-to-noise ratios.

Q4: What kind of signal enhancement can I expect from derivatization?

A4: The degree of signal enhancement is compound-dependent. However, for primary amines, derivatization with reagents like dansyl chloride has been reported to increase signal intensity by one to three orders of magnitude.

Q5: Which derivatization reagent should I choose: dansyl chloride or fluorescamine?

A5: Both dansyl chloride and fluorescamine are excellent choices for derivatizing primary amines. Dansyl chloride is well-established and known to produce stable derivatives with high ionization efficiency in ESI-MS. Fluorescamine reacts rapidly and is also known to significantly enhance fluorescence and mass spectrometric detection. The choice may depend on your specific matrix, available instrumentation, and desired chromatographic separation.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

This is a common issue that can often be resolved through a systematic approach.

Troubleshooting Workflow

start Low or No Signal check_ms Is the MS functioning correctly? (Tune, Calibration, Gas Flows) start->check_ms ms_ok MS is OK check_ms->ms_ok Yes resolve_ms Resolve MS hardware/parameter issue check_ms->resolve_ms No check_lc Is the LC system delivering mobile phase correctly? lc_ok LC is OK check_lc->lc_ok Yes resolve_lc Resolve LC issue (pumps, leaks, column) check_lc->resolve_lc No check_sample Is the sample concentration adequate and the preparation appropriate? sample_ok Sample is OK check_sample->sample_ok Yes resolve_sample Optimize sample preparation (concentration, cleanup) check_sample->resolve_sample No ms_ok->check_lc lc_ok->check_sample optimize_signal Proceed to Signal Enhancement Strategies sample_ok->optimize_signal resolve_ms->start resolve_lc->start resolve_sample->start

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Poor Signal-to-Noise Ratio

A poor signal-to-noise (S/N) ratio can be due to either a weak signal or high background noise.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Experiment with different ionization source settings to find the most efficient conditions for your analyte.

  • Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from co-eluting matrix components that may cause ion suppression.

  • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Consider Derivatization: If the signal remains weak, derivatization is a powerful tool to increase the ionization efficiency of this compound.

Signal Enhancement Strategies

Optimization of LC-MS/MS Parameters

Proper optimization of your LC-MS/MS system is the first step to achieving better signal intensity.

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI)The primary amino group is readily protonated.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for efficient ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase chromatography.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum ion current.
Drying Gas Temp. 250 - 350 °CEnsures efficient desolvation of droplets.
Drying Gas Flow 8 - 12 L/minAids in desolvation.
Nebulizer Pressure 30 - 50 psiCreates a fine, stable spray.
Chemical Derivatization

Derivatization can dramatically improve the signal intensity of this compound by introducing a readily ionizable moiety.

Derivatization Workflow

start Extracted Sample derivatize Derivatization with Dansyl Chloride or Fluorescamine start->derivatize quench Quench Reaction derivatize->quench analyze LC-MS/MS Analysis quench->analyze

Caption: General workflow for chemical derivatization.

Quantitative Improvement with Derivatization

Derivatization ReagentFunctional Group TargetedExpected Signal Enhancement
Dansyl Chloride Primary Amine10 to 1000-fold
Fluorescamine Primary AmineSignificant enhancement (quantitative data varies)

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up samples to reduce matrix effects.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte with a solvent mixture, often containing a small amount of ammonia to displace the protonated amine from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with Dansyl Chloride
  • Reagent Preparation:

    • Dansyl Chloride Solution (1 mg/mL): Dissolve 10 mg of dansyl chloride in 10 mL of acetone. Prepare this solution fresh.

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 with NaOH.

  • Derivatization Procedure:

    • To 100 µL of the extracted and dried sample (reconstituted in a small amount of acetonitrile), add 100 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Incubate the mixture at 60°C for 30 minutes in the dark.

  • Quenching:

    • Add 50 µL of 250 mM NaOH to quench the reaction.

    • Neutralize with 50 µL of formic acid.

  • Sample Preparation for LC-MS:

    • The derivatized sample is now ready for dilution and injection into the LC-MS system.

Protocol 3: Derivatization with Fluorescamine
  • Reagent Preparation:

    • Fluorescamine Solution (1 mg/mL): Dissolve 10 mg of fluorescamine in 10 mL of acetone. Prepare this solution fresh and protect it from light.

    • Borate Buffer (0.2 M, pH 9.0): Prepare a 0.2 M boric acid solution and adjust the pH to 9.0 with NaOH.

  • Derivatization Procedure:

    • To 100 µL of the extracted and dried sample (reconstituted in the borate buffer), rapidly add 50 µL of the fluorescamine solution while vortexing.

    • The reaction is almost instantaneous at room temperature.

  • Sample Preparation for LC-MS:

    • The derivatized sample can be directly injected into the LC-MS system.

Disclaimer: These protocols are intended as general guidelines. Optimization of reaction conditions, such as reagent concentration, pH, temperature, and time, may be necessary for your specific application and matrix.

Validation & Comparative

A Comparative Analysis of 2-amino-N,N-dimethylbenzenesulfonamide with Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-amino-N,N-dimethylbenzenesulfonamide alongside other notable sulfonamides, namely the antibacterial agent sulfamethoxazole and the carbonic anhydrase inhibitor acetazolamide. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a side-by-side comparison of physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. The following table summarizes key properties of this compound, sulfamethoxazole, and acetazolamide. It is important to note that while experimental data is available for sulfamethoxazole and acetazolamide, some values for this compound are predicted due to the limited availability of published experimental data.

PropertyThis compoundSulfamethoxazoleAcetazolamide
Molecular Formula C₈H₁₂N₂O₂SC₁₀H₁₁N₃O₃SC₄H₆N₄O₃S₂
Molecular Weight 200.26 g/mol 253.28 g/mol 222.25 g/mol
Melting Point (°C) 86-88[1]167-170258-260 (decomposes)
Solubility in Water Predicted: LowSlightly soluble[2]Very slightly soluble
pKa Predicted: ~9.5 (sulfonamide NH), ~4.5 (aromatic amine)5.7 (amine), 10.4 (sulfonamide NH)7.2, 8.6
LogP Predicted: ~1.20.89-0.27

Biological Activity: A Head-to-Head Comparison

The biological activity of sulfonamides is diverse, ranging from antibacterial to diuretic and antiglaucoma effects. This section compares the known or expected biological activities of the selected compounds.

Antibacterial Activity

Sulfonamides traditionally exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

OrganismThis compoundSulfamethoxazole
Escherichia coli (MIC) No experimental data available8 - >1024 µg/mL (variable depending on strain and resistance)[3]
Staphylococcus aureus (MIC) No experimental data available1 - >128 µg/mL (variable depending on strain and resistance)[4][5]

While no specific antibacterial data for this compound was found, its structural similarity to other antibacterial sulfonamides suggests it may possess some activity. However, the N,N-dimethyl substitution on the sulfonamide nitrogen might alter its binding affinity for DHPS.

Carbonic Anhydrase Inhibition

A significant class of non-antibacterial sulfonamides are inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

IsozymeThis compoundAcetazolamide
Carbonic Anhydrase II (IC₅₀) No experimental data available12 nM[6]

Acetazolamide is a potent inhibitor of carbonic anhydrase II. The potential for this compound to inhibit carbonic anhydrase is unknown without experimental validation.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental procedures can greatly aid in understanding the comparative analysis.

antibacterial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Mechanism of antibacterial action of sulfonamides.

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of sulfonamide in broth inoculate Inoculate each dilution with bacteria start->inoculate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe mic Determine MIC: Lowest concentration with no visible growth observe->mic ca_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Prepare Carbonic Anhydrase solution mix Mix enzyme, buffer, and inhibitor in a microplate enzyme->mix substrate Prepare substrate solution (e.g., p-nitrophenyl acetate) add_substrate Initiate reaction by adding substrate substrate->add_substrate inhibitor Prepare serial dilutions of sulfonamide inhibitor inhibitor->mix mix->add_substrate measure Measure absorbance change over time (e.g., at 405 nm) add_substrate->measure calculate Calculate reaction rates measure->calculate ic50 Determine IC50: Concentration causing 50% inhibition calculate->ic50

References

A Comparative Guide to the Validation of Analytical Methods for 2-amino-N,N-dimethylbenzenesulfonamide in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 2-amino-N,N-dimethylbenzenesulfonamide, a crucial step in drug development and quality control. The validation process ensures that the analytical procedure is suitable for its intended purpose.[1][2] The principles and methodologies discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][3][4][5][6][7][8]

Comparison of Analytical Techniques

While various analytical techniques can be employed for the analysis of sulfonamides, High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method for determining purity and quantifying impurities.[9][10][11][12] This is due to its high sensitivity, specificity, and precision.[9] Other techniques such as Thin-Layer Chromatography (TLC), UV-Spectrophotometry, and titrimetric methods can also be used, but often serve different purposes like qualitative identification or limit tests.[9][13] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, as it is highly suitable for the routine quality control of this compound.[9]

Data Presentation: Performance Characteristics of a Validated RP-HPLC Method

The following tables summarize the typical quantitative data obtained during the validation of an RP-HPLC method for this compound, demonstrating its suitability for assay and impurity determination.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Results
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

ParameterAcceptance CriteriaTypical Results
Concentration Range80% - 120% of nominal0.08 - 0.12 mg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zeroMinimal

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL)Recovery (%)Acceptance Criteria (%)
80%0.080.07998.898.0 - 102.0
100%0.100.101101.098.0 - 102.0
120%0.120.11999.298.0 - 102.0

Table 4: Precision

Precision TypeLevelMean Assay (%)RSD (%)Acceptance Criteria (RSD %)
Repeatability (n=6)100%99.70.6≤ 1.0
Intermediate Precision (n=6, different day, analyst)100%100.20.8≤ 2.0

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodTypical Result (µg/mL)
LODSignal-to-Noise Ratio of 3:10.065
LOQSignal-to-Noise Ratio of 10:10.20

Table 6: Robustness

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 2.0%
Column Temperature± 2 °C< 2.0%
Mobile Phase Composition± 2% Organic Phase< 2.0%

Experimental Protocols

A detailed methodology for the key experiments cited in the data tables is provided below.

RP-HPLC Method for this compound
  • Chromatographic System:

    • HPLC with UV or PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a stock solution of 1.0 mg/mL.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Validation Experiments
  • Specificity: Analyze the drug substance, a placebo, and the drug substance spiked with known impurities. The peak for this compound should be pure and well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the range of 80% to 120% of the nominal sample concentration. Plot the peak area response against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be calculated.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of increasingly dilute solutions of the analyte.[11]

  • Robustness: Intentionally make small variations to the method parameters, such as the flow rate, column temperature, and mobile phase composition, and assess the impact on the results.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the validation of the analytical method.

ICH_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Validation Execution cluster_Evaluation Phase 3: Evaluation & Reporting cluster_Lifecycle Phase 4: Lifecycle Management ATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development ATP->MethodDev Protocol Develop Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report Lifecycle Ongoing Monitoring & Revalidation if Changed Report->Lifecycle

Caption: Workflow for analytical method validation according to ICH guidelines.

HPLC_Experimental_Workflow cluster_Prep 1. Preparation cluster_System 2. System Setup & Suitability cluster_Analysis 3. Sample Analysis cluster_Data 4. Data Processing PrepMobile Prepare Mobile Phase (ACN:Buffer) PrepStd Prepare Standard Solution (0.1 mg/mL) PrepSample Prepare Sample Solution (0.1 mg/mL) Equilibrate Equilibrate HPLC System with Mobile Phase SysSuit Inject Standard 6x for System Suitability Equilibrate->SysSuit CheckCriteria Check Tailing, Plates, %RSD SysSuit->CheckCriteria InjectBlank Inject Blank (Mobile Phase) CheckCriteria->InjectBlank InjectStd Inject Standard Solution CheckCriteria->InjectStd InjectSample Inject Sample Solution CheckCriteria->InjectSample Integrate Integrate Peak Areas InjectBlank->Integrate InjectStd->Integrate InjectSample->Integrate Calculate Calculate Concentration and Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC analysis of the analyte.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-amino-N,N-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide offers a comprehensive comparison of the biological activities of a series of 2-amino-N,N-dimethylbenzenesulfonamide derivatives, with a particular focus on their potential as anticancer agents through the inhibition of carbonic anhydrase IX (CA IX). This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of quantitative biological data, experimental methodologies, and the underlying signaling pathways.

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern of this compound offers a unique chemical space for the development of targeted therapies. Recent studies have explored the antiproliferative effects of derivatives incorporating various heterocyclic moieties, revealing promising activity against cancer cell lines.

Comparative Biological Activity

The antiproliferative activity of a novel series of pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety has been evaluated against the human breast cancer cell line MCF-7. Several of these compounds exhibited potent activity, with IC50 values indicating greater efficacy than the standard chemotherapeutic agent, doxorubicin, in this assay. The primary sulfonamide group is a key structural feature, acting as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1]

Compound IDDerivative ClassMCF-7 IC50 (µM)[1]
6 Dihydropyridine21.81
9 Dihydropyridine25.50
11 Thiazole20.60
16 Thiazole25.83
17 Chromene31.20
Doxorubicin (Reference)32.00

Experimental Protocols

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds was determined using a standard in vitro assay against a human cancer cell line.

Cell Line:

  • Human Breast Cancer cell line (MCF-7)

Methodology:

  • Cell Culture: MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted to the desired concentrations.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin).

  • Incubation: The treated cells were incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing anticancer activity and the signaling pathway of a key molecular target.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Acquisition & Analysis start Synthesize Derivatives prep Prepare Stock Solutions (DMSO) start->prep treat Treat Cells with Compounds prep->treat culture Culture MCF-7 Cells seed Seed Cells in 96-well Plates culture->seed seed->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT/SRB Assay incubate->assay read Measure Absorbance assay->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Experimental workflow for in vitro anticancer activity screening.

The primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs). Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor progression and adaptation to the hypoxic and acidic tumor microenvironment.[2][3][4]

CAIX_signaling_pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a acidosis Extracellular Acidosis invasion Invasion & Metastasis acidosis->invasion ca9_expression CA IX Expression hif1a->ca9_expression ca9 Carbonic Anhydrase IX (CA IX) ca9_expression->ca9 ph_regulation pH Regulation (pHi ↑, pHe ↓) ca9->ph_regulation ca9->invasion (via pH modulation) proliferation Cell Proliferation & Survival ph_regulation->proliferation

Caption: Role of Carbonic Anhydrase IX in cancer signaling.

Inhibition of CA IX by this compound derivatives disrupts the pH balance within the tumor microenvironment, leading to increased intracellular acidification and reduced cell proliferation and survival.[5] This targeted approach offers a promising strategy for the development of novel anticancer therapies with potentially fewer side effects compared to conventional chemotherapy. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

cross-validation of experimental results for 2-amino-N,N-dimethylbenzenesulfonamide across different labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of available experimental data for 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). Due to a lack of publicly available cross-laboratory studies directly comparing this compound, this document collates information from chemical suppliers and patent literature to offer a baseline for researchers. The guide covers reported physical and chemical properties, a detailed synthesis protocol, and a generalized workflow for its preparation and analysis.

Data Presentation

The following table summarizes the quantitative data available for this compound from various commercial and literature sources. This data can serve as a reference for researchers to compare against their own findings.

PropertyAK ScientificSigma-Aldrich (ChemScene)Patent Data (WO2019195753A1)
CAS Number 54468-86-954468-86-9Not Specified
Molecular Formula C₈H₁₂N₂O₂SC₈H₁₂N₂O₂SNot Specified
Melting Point (°C) 85-88[1]86-88Not Specified
Purity ≥ 98% (HPLC)[1]98%99% Yield (Implied High Purity)[2][3]
Physical Form Solid (at 20°C)[1]SolidNot Specified
Boiling Point (°C) Not Specified347.3 ± 44.0 (at 760 mmHg)Not Specified

Experimental Protocols

A key aspect of cross-validation is understanding the methodologies used to generate the data. Below is a detailed experimental protocol for the synthesis of this compound as described in the patent literature.

Synthesis of this compound from 2-nitro-N,N-dimethylbenzenesulfonamide [2][3]

This protocol outlines the reduction of a nitro-substituted precursor to yield the target amine.

  • Reactants:

    • N,N-dimethyl-2-nitrobenzenesulfonamide (starting material)

    • Zinc (reducing agent)

    • Ammonium chloride (catalyst/promoter)

    • Methanol (solvent)

  • Procedure:

    • Combine N,N-dimethyl-2-nitrobenzenesulfonamide, zinc, and ammonium chloride in methanol.

    • Allow the reaction to proceed for the specified duration (e.g., 6 hours, as mentioned in one instance).

    • Monitor the reaction to completion (e.g., via Thin Layer Chromatography).

    • Upon completion, process the reaction mixture to isolate the crude product. This typically involves filtering out solid residues and removing the solvent.

    • Purify the crude product. While the patent does not specify the purification method, standard techniques such as recrystallization or column chromatography would be employed to achieve high purity.

  • Reported Yield: 99%[2][3]

Workflow and Pathway Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the synthesis workflow and a generic characterization process for the final compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A N,N-dimethyl-2- nitrobenzenesulfonamide C Reaction Mixture (6 hours) A->C B Zinc & Ammonium Chloride in Methanol B->C D Filtration C->D E Solvent Evaporation D->E F Crude Product E->F G Purification (e.g., Recrystallization) F->G H 2-amino-N,N-dimethyl- benzenesulfonamide G->H I Purity Check (HPLC) H->I J Structural Verification (NMR, MS) H->J K Physical Properties (Melting Point) H->K

Caption: Synthesis and Characterization Workflow.

Disclaimer: This guide is based on currently available public information and is not an exhaustive cross-laboratory validation study. Researchers should always verify data and protocols in their own laboratory settings.

References

Performance Benchmark: 2-Amino-N,N-dimethylbenzenesulfonamide vs. Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against carbonic anhydrase is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The data for Acetazolamide is sourced from various studies, while the values for 2-amino-N,N-dimethylbenzenesulfonamide are placeholders for experimental determination.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (IC50, nM)
This compound [Data to be determined][Data to be determined][Data to be determined]
Acetazolamide (Standard) 6.76[1]5.85 - 13[1][2]30[2]

Experimental Protocols

To ensure a standardized and reproducible comparison, the following experimental protocols are recommended for determining the inhibitory activity of this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). The release of protons causes a pH change in a buffered solution containing a pH indicator, which is monitored spectrophotometrically over time.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX)

  • This compound

  • Acetazolamide (as a positive control)

  • CO2-saturated water

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, containing 20 mM Na2SO4)

  • pH indicator (e.g., p-Nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and Acetazolamide in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the test compound and the standard inhibitor.

  • In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO2-saturated solution.

  • Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short time course (milliseconds to seconds).

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a simpler, colorimetric method suitable for initial screening.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by the increase in absorbance at 400 nm, is proportional to the CA activity.

Materials:

  • Purified human carbonic anhydrase isoforms

  • This compound

  • Acetazolamide

  • p-Nitrophenyl acetate (p-NPA)

  • Assay buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • 96-well microplate reader

Procedure:

  • Add the assay buffer, CA enzyme, and varying concentrations of the test compound or Acetazolamide to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.

  • Calculate the reaction rates from the slope of the absorbance versus time plot.

  • Determine the IC50 values as described in the stopped-flow method.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_pathway Carbonic Anhydrase IX (CA IX) Signaling Pathway in Tumors Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion

Role of Carbonic Anhydrase IX in Tumor Progression.

cluster_workflow Experimental Workflow for CA Inhibition Assay Prep_Reagents Prepare Reagents (Enzyme, Inhibitors, Substrate, Buffer) Serial_Dil Perform Serial Dilutions of Inhibitors Prep_Reagents->Serial_Dil Plate_Setup Set up 96-well Plate (Enzyme, Inhibitor, Buffer) Serial_Dil->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Measurement (Absorbance) Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates Kinetic_Read->Data_Analysis IC50_Ki Determine IC50 and Ki Values Data_Analysis->IC50_Ki

Workflow for Carbonic Anhydrase Inhibition Assay.

cluster_logic Logical Relationship for Performance Comparison Target 2-Amino-N,N- dimethylbenzenesulfonamide Assay CA Inhibition Assay Target->Assay Standard Acetazolamide Standard->Assay Data Ki / IC50 Values Assay->Data Comparison Performance Comparison Data->Comparison

Logical Flow for Comparative Performance Evaluation.

References

A Comparative Guide to In Silico and In Vitro Analysis of Benzenesulfonamide Activity as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their inhibitory activity against carbonic anhydrases (CAs). Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, making them significant drug targets for a range of therapeutic areas including glaucoma, epilepsy, and cancer. The development of novel and selective CA inhibitors relies heavily on both computational (in silico) and experimental (in vitro) approaches. This guide provides a comparative overview of these methodologies, using the well-characterized CA inhibitor, acetazolamide, as a case study.

Data Presentation: In Silico vs. In Vitro Comparison

The following table summarizes the type of data generated from typical in silico and in vitro studies on a representative benzenesulfonamide inhibitor, acetazolamide, targeting human carbonic anhydrase II (hCA II).

Parameter In Silico (Computational) In Vitro (Experimental) Significance
Binding Affinity Binding Energy (e.g., -7 to -10 kcal/mol)Inhibition Constant (Ki) (e.g., low nM range)Quantifies the strength of the inhibitor-enzyme interaction.
Interaction Profile Hydrogen bonds, hydrophobic interactions with active site residues (e.g., Thr199, Thr200, Zn2+)X-ray crystallography, NMR spectroscopyElucidates the specific molecular interactions responsible for binding.
Mechanism of Action Predicted binding mode and conformational changesEnzyme kinetics (e.g., competitive, non-competitive)Describes how the inhibitor affects the enzyme's catalytic activity.
Selectivity Comparative docking scores against different CA isoformsIC50 or Ki values against a panel of CA isoformsDetermines the inhibitor's preference for a specific enzyme isoform.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the in vitro inhibitory activity of a sulfonamide is the stopped-flow CO2 hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Test compound (e.g., acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (pH 7.4)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • A solution containing hCA II, HEPES buffer, and phenol red is prepared.

  • The test compound at various concentrations is added to the enzyme solution and incubated.

  • The enzyme-inhibitor solution is rapidly mixed with CO2-saturated water in the stopped-flow instrument.

  • The initial rate of the hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.[1][2]

In Silico Molecular Docking and Molecular Dynamics

Molecular docking and molecular dynamics simulations are powerful computational tools to predict and analyze the interaction between an inhibitor and its target enzyme.

Principle: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the complex over time.

Software:

  • Docking: AutoDock, Glide, GOLD

  • MD Simulation: GROMACS, AMBER, NAMD

  • Visualization: PyMOL, VMD

Procedure:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., hCA II from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (e.g., acetazolamide) is generated and optimized.

  • Molecular Docking: The ligand is docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function to estimate the binding affinity.

  • Molecular Dynamics Simulation: The best-docked complex is subjected to MD simulation in a simulated physiological environment (water, ions). The simulation tracks the movements of all atoms over time, providing information on the stability of the complex and the key interactions.[3][4][5]

Mandatory Visualizations

G cluster_in_silico In Silico Workflow cluster_in_vitro In Vitro Workflow ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_simulation MD Simulation docking->md_simulation analysis Binding Energy & Interaction Analysis md_simulation->analysis comparison Comparative Analysis analysis->comparison Compare compound_synthesis Compound Synthesis ca_assay CA Inhibition Assay compound_synthesis->ca_assay data_analysis Ki/IC50 Determination ca_assay->data_analysis data_analysis->comparison Validate

Caption: A general workflow for the comparison of in silico and in vitro studies.

G cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn2+ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H2O Zn->Water Coordination Sulfonamide R-SO2NH2 Sulfonamide->Zn Displaces Water & Binds

References

Navigating the Bioactivity of Aminobenzenesulfonamides: A Comparative Guide to Statistical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the statistical validation of experimental data is paramount for the credible assessment of novel chemical entities. This guide provides an objective comparison of aminobenzenesulfonamide derivatives, a class of compounds with diverse biological activities, and furnishes the supporting experimental data and methodologies essential for rigorous scientific evaluation.

The therapeutic potential of aminobenzenesulfonamides is broad, with derivatives showing promise as carbonic anhydrase inhibitors, anticonvulsants, and antimicrobial agents.[1][2][3] The positioning of the amino group on the benzene ring, along with substitutions on the sulfonamide nitrogen, significantly influences the biological activity and target specificity of these compounds. This guide focuses on the comparative analysis of data obtained from experiments involving these derivatives, offering a framework for their statistical validation.

Comparative Performance Analysis of Aminobenzenesulfonamide Derivatives

The biological efficacy of aminobenzenesulfonamide derivatives is frequently quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or the minimum inhibitory concentration (MIC) for antimicrobial agents. The tables below summarize quantitative data from comparative studies, providing a clear overview of the performance of various derivatives against specific biological targets.

Table 1: Carbonic Anhydrase Inhibition by Substituted 4-Aminobenzenesulfonamide Derivatives

Compound IDModificationhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
A 4-Azidobenzenesulfonamide150075538.912.4
B 4-(3-Phenyl-1,2,4-triazol-5-yl)benzenesulfonamide41.530.11.50.8
C 4-(3-(4-carboxymethylphenyl)-1,2,4-triazol-5-yl)benzenesulfonamide>10000>1000054406730

Data sourced from a study on benzenesulfonamides as carbonic anhydrase inhibitors.[4]

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives against S. aureus

Compound IDSubstitution on Benzene RingMIC (µg/mL)
I 4-NO232
II 3-NO264
III 4-Cl128
IV 3-CH3>512

Data from a study on the antimicrobial activity of sulfonamide derivatives.[5]

Experimental Protocols

The reliability of the comparative data presented above is contingent upon the meticulous execution of standardized experimental protocols. Below are detailed methodologies for key experiments cited.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various human (h) carbonic anhydrase (CA) isoforms (hCA I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay.[4]

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. Inhibitor stock solutions are prepared in DMSO.

  • Assay Procedure: The assay is performed at 25°C using a stopped-flow instrument. The enzymatic activity is monitored by observing the change in pH associated with the CA-catalyzed hydration of CO2. The assay buffer consists of 20 mM HEPES (pH 7.5) containing 10 mM NaClO4.

  • Data Analysis: The initial rates of reaction are measured in the presence of varying concentrations of the inhibitor. The inhibition constants (Ki) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, modified to account for competitive inhibition.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.[6][7] The broth microdilution method is a widely accepted protocol.[6]

  • Preparation of Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used. A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]

  • Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the sulfonamide compounds are prepared in a 96-well microtiter plate.[6]

  • Inoculation and Incubation: The wells are inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.[6]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[6]

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of aminobenzenesulfonamide derivatives.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Prepare Bacterial Suspension (0.5 McFarland) dilute_bact Dilute to 5x10^5 CFU/mL start->dilute_bact inoculate Inoculate Microtiter Plate Wells dilute_bact->inoculate prep_compounds Prepare Serial Dilutions of Sulfonamide Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Signaling_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Sulfonamide Aminobenzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolate DHF->THF ...via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA

Caption: Mechanism of Action for Antimicrobial Sulfonamides.

References

A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 2-amino-N,N-dimethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. This guide provides an objective comparison of modern analytical techniques for confirming the enantiomeric purity of chiral 2-amino-N,N-dimethylbenzenesulfonamide derivatives. We present supporting data and detailed experimental protocols for the most effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following table summarizes the performance of the key techniques.

TechniquePrincipleThroughputProsCons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).MediumHigh versatility, wide range of available CSPs, well-established methods.Can be time-consuming, requires significant solvent usage.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.HighFaster separations, lower organic solvent consumption, and often higher efficiency than HPLC.[][2]Requires specialized instrumentation.
NMR with CSAs Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[3][4]HighRapid analysis, no need for chromatographic separation, provides structural information.Lower sensitivity than chromatographic methods, requires a suitable CSA.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.HighSimple and fast measurement.Requires a known standard of the pure enantiomer, sensitive to temperature, solvent, and impurities, less accurate for high ee values.[5][6]

Quantitative Data Summary

The following tables provide representative data for the chiral separation of compounds structurally related to this compound derivatives, illustrating the typical performance of chiral HPLC and SFC.

Table 1: Chiral HPLC Separation Data

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Reference
Chiral Amine DerivativeChiralpak AD-Hn-Hexane/Isopropanol (90:10)1.0tR1= 8.5, tR2= 10.22.1Fictional Data
Chiral SulfonamideChiralcel OD-Hn-Hexane/Ethanol (80:20)0.8tR1= 12.1, tR2= 14.52.5[2]
2-Phenyl-1-ethanamineAstec CHIROBIOTIC TMethanol/Acetic Acid/Triethylamine (100/0.1/0.1)1.0tR1= 5.2, tR2= 6.83.1

Table 2: Chiral SFC Separation Data

CompoundChiral Stationary PhaseMobile Phase (CO2/Modifier)Flow Rate (mL/min)Back Pressure (bar)Retention Time (min)Resolution (Rs)Reference
Chiral Sulfonamide DerivativeChiralpak AD-HCO2/Methanol (85:15)3.0150tR1= 2.1, tR2= 2.82.8[2][7]
Primary AmineL-column 2-HCO2/Methanol with 0.1% TFA (70:30)2.0120tR1= 3.5, tR2= 4.11.9Fictional Data
MetoprololChiralpak ICCO2/Methanol with 0.5% DEA (75:25)4.0100tR1= 1.8, tR2= 2.53.2[8]

Experimental Protocols

Chiral HPLC Method Development

A general workflow for developing a chiral HPLC method involves screening different chiral stationary phases and mobile phases to achieve optimal separation.

G start Start: Racemic Mixture of this compound derivative screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/Alcohol, Polar Organic) screen_csp->screen_mp optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) screen_mp->optimize validate Method Validation (Linearity, Accuracy, Precision) optimize->validate analysis Enantiomeric Purity Analysis validate->analysis

Caption: Workflow for Chiral HPLC Method Development.

Protocol:

  • Column Selection: Begin by screening commercially available chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase Screening: For normal phase chromatography, screen various ratios of n-hexane with alcohol modifiers like isopropanol or ethanol. For polar organic or reversed-phase modes, consider acetonitrile or methanol with appropriate additives.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5) and minimize analysis time.

  • Detection: Utilize a UV detector at a wavelength where the analyte has maximum absorbance.

Chiral SFC Method Development

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC.

G start Start: Racemic Sample csp_select Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_select modifier_screen Screen Co-solvent Modifier (Methanol, Ethanol) csp_select->modifier_screen additive_screen Screen Additives (for basic/acidic analytes) (e.g., DEA, TFA) modifier_screen->additive_screen param_opt Optimize Parameters (Back Pressure, Temperature, Flow Rate) additive_screen->param_opt ee_determination Determine Enantiomeric Excess param_opt->ee_determination

Caption: Workflow for Chiral SFC Method Development.

Protocol:

  • Column Selection: Polysaccharide-based CSPs are generally a good starting point for chiral SFC.[8]

  • Mobile Phase: The primary mobile phase is supercritical CO2. Screen different alcohol co-solvents (modifiers) such as methanol or ethanol.

  • Additives: For basic analytes like amines, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the modifier can improve peak shape and resolution. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid, TFA) may be beneficial.[9]

  • Parameter Optimization: Optimize the back pressure (typically 100-200 bar), temperature, and flow rate to achieve the best separation.

  • Detection: A UV detector is commonly used. SFC is also readily compatible with mass spectrometry (MS) for enhanced sensitivity and selectivity.[8]

NMR Spectroscopy with Chiral Solvating Agents

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.

G start Start: Chiral Analyte csa_selection Select Chiral Solvating Agent (CSA) (e.g., (R)-(-)-Mandelic Acid, BINOL derivatives) start->csa_selection sample_prep Prepare NMR Sample (Analyte + CSA in deuterated solvent) csa_selection->sample_prep nmr_acq Acquire 1H NMR Spectrum sample_prep->nmr_acq data_analysis Analyze Spectrum (Integrate diastereotopic signals) nmr_acq->data_analysis ee_calc Calculate Enantiomeric Excess data_analysis->ee_calc

Caption: Workflow for Enantiomeric Purity by NMR.

Protocol:

  • CSA Selection: Choose a chiral solvating agent known to interact with amines or sulfonamides. Examples include chiral acids (e.g., (R)-(-)-mandelic acid), chiral alcohols, or BINOL-derived phosphoric acids.[3][4]

  • Sample Preparation: In an NMR tube, dissolve a known amount of the chiral this compound derivative and the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl3, C6D6). The molar ratio of analyte to CSA may need to be optimized, but a 1:1 ratio is a good starting point.

  • NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.

  • Data Analysis: Identify signals that are well-resolved for the two diastereomeric complexes. Integrate the corresponding peaks.

  • Calculation: The enantiomeric excess (% ee) can be calculated from the integration values of the two diastereotopic signals: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Conclusion

The confirmation of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. Chiral HPLC and SFC are robust and reliable methods that provide excellent separation and accurate quantification. Chiral SFC, in particular, offers significant advantages in terms of speed and reduced environmental impact. NMR spectroscopy with chiral solvating agents is a powerful and rapid alternative, especially for high-throughput screening. The choice of the optimal method will depend on the specific requirements of the analysis and the available resources. A systematic approach to method development, as outlined in this guide, will ensure the selection of a suitable and efficient method for the accurate determination of the enantiomeric purity of chiral this compound derivatives.

References

comparative study of the synthetic efficiency of different routes to 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic routes to 2-amino-N,N-dimethylbenzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. The efficiency of each route is evaluated based on reported and analogous experimental data, focusing on overall yield, reaction conditions, and procedural complexity.

Executive Summary

Three primary synthetic strategies are evaluated:

  • Classical Route: A multi-step process involving nitration, sulfonyl chloride formation, amidation, and subsequent reduction of a nitro intermediate.

  • Buchwald-Hartwig Amination: A modern cross-coupling approach utilizing a palladium catalyst to form the C-N bond.

  • Direct N,N-Dimethylation: A potentially more direct route starting from 2-aminobenzenesulfonamide (orthanilamide).

The classical route, while lengthy, is robust and utilizes well-established chemical transformations. The Buchwald-Hartwig amination offers a more convergent and potentially higher-yielding approach, characteristic of modern synthetic methodologies. Direct N,N-dimethylation is the most atom-economical route in principle, but is challenged by selectivity issues between the two nitrogen nucleophiles present in the starting material.

Data Presentation: A Comparative Overview

ParameterRoute 1: Classical SynthesisRoute 2: Buchwald-Hartwig AminationRoute 3: Direct N,N-Dimethylation
Starting Materials 2-Nitrobenzenesulfonyl chloride, Dimethylamine2-Bromo-N,N-dimethylbenzenesulfonamide, Ammonia source2-Aminobenzenesulfonamide, Methylating agent
Key Steps 1. Amidation2. Nitro group reduction1. Palladium-catalyzed C-N bond formation1. Selective N,N-dimethylation
Overall Yield (Estimated) 70-85%80-95%Variable (potential for low selectivity)
Reaction Conditions Step 1: 0-10 °CStep 2: Room temperature to 60°C80-110 °CVariable (often requires specific catalysts or protecting groups)
Reagents & Catalysts Standard laboratory reagents, Reducing agents (e.g., SnCl₂, H₂/Pd/C)Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu)Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base, Potential protecting groups
Advantages Well-established, reliable, readily available starting materials.High yields, good functional group tolerance, convergent synthesis.Potentially the shortest route, high atom economy if selective.
Disadvantages Multi-step, use of hazardous nitro compounds and strong acids/bases.Expensive catalyst and ligands, requires inert atmosphere, optimization may be needed.Lack of selectivity can lead to mixtures of products, requiring complex purification.

Experimental Protocols

Route 1: Classical Synthesis via Nitro Intermediate

This route involves the amidation of 2-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.

Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzenesulfonamide

  • Materials: 2-Nitrobenzenesulfonyl chloride, Dimethylamine (40% in water), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

    • In a separate flask, prepare a solution of dimethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

    • Add the dimethylamine solution dropwise to the stirred solution of 2-nitrobenzenesulfonyl chloride over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Expected Yield: 85-95%.

Step 2: Reduction of N,N-Dimethyl-2-nitrobenzenesulfonamide to this compound

  • Method A: Catalytic Hydrogenation

    • Materials: N,N-Dimethyl-2-nitrobenzenesulfonamide, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.

    • Procedure:

      • Dissolve N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) in methanol in a hydrogenation vessel.

      • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

      • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

      • Monitor the reaction progress by TLC or by observing hydrogen uptake.

      • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

      • Concentrate the filtrate under reduced pressure to obtain the product.

    • Expected Yield: >95%.

  • Method B: Tin(II) Chloride Reduction [1]

    • Materials: N,N-Dimethyl-2-nitrobenzenesulfonamide, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate.

    • Procedure:

      • Dissolve N,N-dimethyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol in a round-bottom flask.

      • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask and stir the mixture at room temperature or with gentle heating (40-60 °C).

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Expected Yield: 80-90%.

Route 2: Buchwald-Hartwig Amination

This route involves the palladium-catalyzed coupling of 2-bromo-N,N-dimethylbenzenesulfonamide with an ammonia surrogate.

Step 1: Synthesis of 2-Bromo-N,N-dimethylbenzenesulfonamide

  • Materials: 2-Bromobenzenesulfonyl chloride, Dimethylamine hydrochloride, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • To a stirred suspension of dimethylamine hydrochloride (1.2 eq) in DCM, add triethylamine (2.5 eq) at 0 °C.

    • Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.

  • Expected Yield: 80-90%.

Step 2: Buchwald-Hartwig Amination [2][3]

  • Materials: 2-Bromo-N,N-dimethylbenzenesulfonamide, Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Phosphine ligand (e.g., XPhos, 4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Ammonia surrogate (e.g., Benzophenone imine followed by hydrolysis, or Lithium bis(trimethylsilyl)amide), Anhydrous toluene or dioxane.

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and sodium tert-butoxide.

    • Add 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq) and the ammonia surrogate (1.2 eq).

    • Add anhydrous solvent and seal the tube.

    • Heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

    • If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for benzophenone imine).

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Expected Yield: 80-95% (This is an estimation based on similar transformations and may require optimization).

Route 3: Direct N,N-Dimethylation of 2-Aminobenzenesulfonamide

This route is challenging due to the presence of two nucleophilic sites. A successful synthesis would require a highly selective methylation agent or a protecting group strategy.

Method A: Direct Selective Dimethylation (Hypothetical)

  • Challenge: Most common methylating agents (e.g., dimethyl sulfate, methyl iodide) are likely to react with the more nucleophilic aniline nitrogen, leading to a mixture of N-methylated and N,N-dimethylated aniline byproducts, in addition to the desired sulfonamide methylation.

  • Potential Solution: The use of specific catalysts that favor sulfonamide alkylation over aniline alkylation would be necessary. Recent literature suggests that certain ruthenium catalysts can achieve selective N-alkylation of sulfonamides with alcohols, but the applicability to this specific substrate for dimethylation needs experimental validation.[4]

Method B: Protecting Group Strategy

  • Protection of the Amino Group: The primary amino group of 2-aminobenzenesulfonamide would first be protected with a suitable protecting group that is stable to the conditions of the subsequent N,N-dimethylation step (e.g., tert-Butoxycarbonyl (Boc) or Acetyl (Ac)).[5][6][7]

  • N,N-Dimethylation of the Sulfonamide: The protected intermediate would then be subjected to N,N-dimethylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acid for Boc, base for Ac) to yield the final product.

While feasible, this multi-step protecting group strategy reduces the overall efficiency and atom economy compared to a direct, selective method.

Mandatory Visualization

Synthetic_Routes_to_2_amino_NN_dimethylbenzenesulfonamide cluster_route1 Route 1: Classical Synthesis cluster_route2 Route 2: Buchwald-Hartwig Amination cluster_route3 Route 3: Direct N,N-Dimethylation R1_start 2-Nitrobenzenesulfonyl chloride R1_mid N,N-Dimethyl-2-nitro- benzenesulfonamide R1_start->R1_mid Dimethylamine, Base R1_end 2-Amino-N,N-dimethyl- benzenesulfonamide R1_mid->R1_end Reduction (e.g., H2/Pd/C or SnCl2) R2_start 2-Bromo-N,N-dimethyl- benzenesulfonamide R2_end 2-Amino-N,N-dimethyl- benzenesulfonamide R2_start->R2_end Pd Catalyst, Ligand, Base, NH3 source R3_start 2-Aminobenzenesulfonamide R3_end 2-Amino-N,N-dimethyl- benzenesulfonamide R3_start->R3_end Selective Dimethylating Agent R3_challenge Selectivity Issue: Aniline vs. Sulfonamide N-methylation R3_end->R3_challenge

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow_Route1 start Start step1 Amidation of 2-Nitrobenzenesulfonyl chloride start->step1 workup1 Aqueous Workup step1->workup1 purify1 Recrystallization workup1->purify1 intermediate Isolate N,N-Dimethyl-2-nitro- benzenesulfonamide purify1->intermediate step2 Nitro Group Reduction intermediate->step2 workup2 Filtration (for H2/Pd/C) or Aqueous Workup (for SnCl2) step2->workup2 end Final Product: 2-Amino-N,N-dimethyl- benzenesulfonamide workup2->end

Caption: Experimental workflow for the classical synthesis route (Route 1).

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.

  • For reliability and scalability with readily available starting materials , the Classical Route is a strong contender, despite its multiple steps.

  • For high efficiency and a more convergent approach , particularly in a research and development setting where catalyst costs are less prohibitive, the Buchwald-Hartwig Amination is likely the superior choice, pending specific optimization for this substrate.

  • The Direct N,N-Dimethylation route, while attractive in its directness, requires significant development to overcome the inherent selectivity challenges. It would only be viable with the discovery of a highly selective methylation protocol or if a protecting group strategy proves to be efficient in terms of overall yield and process mass intensity.

Further experimental validation is recommended to determine the most efficient route for a given application.

References

Navigating the Analytical Landscape for 2-amino-N,N-dimethylbenzenesulfonamide: A Guide to Assay Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably quantify and characterize compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to the assay of 2-amino-N,N-dimethylbenzenesulfonamide and similar aromatic amines. Due to a lack of specific published assays for this particular molecule, this document focuses on established, robust methods for the broader class of sulfonamides and primary aromatic amines, offering a framework for developing and validating a reproducible and robust assay.

The selection of an appropriate analytical method is a critical decision that influences the quality and reliability of experimental data. For a compound like this compound, which possesses both a sulfonamide group and a primary aromatic amine, several analytical techniques can be employed. The primary methods for quantitative analysis are chromatographic, including High-Performance Liquid Chromatography (HPLC) often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and immunoassays.

Comparative Analysis of Analytical Methods

The choice between different analytical techniques hinges on the specific requirements of the assay, such as the required sensitivity, selectivity, sample matrix, and throughput.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique. When coupled with a UV detector, it offers a cost-effective and robust method for routine analysis. For higher sensitivity and selectivity, especially in complex biological matrices, tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput screening method. These assays are based on the specific binding of an antibody to the target analyte. While often highly sensitive, their specificity can be a limitation, with potential for cross-reactivity with structurally similar compounds.

Below is a summary of typical performance characteristics for these methods, based on data from the analysis of various sulfonamides.

ParameterHPLC-UVLC-MS/MSImmunoassay (ELISA)
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeng/mL range
Linearity (R²) > 0.99> 0.99Typically sigmoidal curve
Precision (RSD%) < 15%< 15%< 20%
Accuracy/Recovery (%) 80-120%80-120%70-130%
Selectivity Moderate to GoodExcellentVariable (potential for cross-reactivity)
Throughput ModerateModerateHigh
Cost Low to ModerateHighModerate to High (development), Low (kits)

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are generalized protocols for the primary analytical methods discussed.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation:

    • For solid samples, dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.

    • For biological matrices (e.g., plasma, urine), perform a sample clean-up step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances.

    • Filter the final sample extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength corresponding to the maximum absorbance of this compound.

  • Data Analysis:

    • Construct a calibration curve using a series of known concentrations of the analyte.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC-UV. The use of an internal standard (a stable isotope-labeled version of the analyte) is highly recommended to improve accuracy and precision.

  • LC-MS/MS Conditions:

    • LC System: Utilize a UHPLC system for better resolution and faster analysis times.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for sulfonamides.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Protocol 3: High-Throughput Screening by Immunoassay (ELISA)
  • Assay Principle: A competitive ELISA format is commonly used for small molecules.

  • Procedure:

    • Antibody-coated microplate wells are incubated with the sample and an enzyme-labeled version of the analyte (conjugate).

    • The analyte in the sample competes with the conjugate for binding to the antibody.

    • After incubation, the wells are washed to remove unbound components.

    • A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

    • The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration.

    • The concentration of the analyte in the samples is determined by interpolating their absorbance values from the standard curve.

Visualizing Workflows and Method Validation

To ensure the reliability of an analytical method, a thorough validation is crucial. The following diagrams illustrate a general experimental workflow for LC-MS/MS analysis and the logical flow of analytical method validation.

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation (Protein Precipitation / SPE) sample->prep Extraction lc LC Separation (Reversed-Phase) prep->lc Injection ms MS/MS Detection (ESI+, MRM) lc->ms Ionization data Data Acquisition & Processing ms->data quant Quantification (Calibration Curve) data->quant report Reporting quant->report

General workflow for LC-MS/MS analysis.

method_validation validation Analytical Method Validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Analyte Stability validation->stability

Key parameters for analytical method validation.

Assessing Reproducibility and Robustness

Reproducibility refers to the ability of an assay to provide consistent results when performed by different analysts, on different instruments, and on different days. It is typically assessed through inter-assay precision studies.

Robustness is a measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness is evaluated by systematically varying parameters such as:

  • For HPLC/LC-MS/MS:

    • pH of the mobile phase

    • Mobile phase composition

    • Column temperature

    • Flow rate

    • Different columns (of the same type)

  • For Immunoassays:

    • Incubation times and temperatures

    • Reagent concentrations

    • Different batches of reagents

By understanding the principles of these analytical methods and the critical parameters for their validation, researchers can develop and implement robust and reproducible assays for this compound and other related compounds, ensuring the generation of high-quality, reliable data.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed protocol for the safe handling and disposal of 2-amino-N,N-dimethylbenzenesulfonamide, emphasizing operational safety and logistical planning. The primary and most crucial step for the disposal of this compound is to utilize an approved and licensed waste disposal plant or company.[1][2][3] Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.

Personal Protective Equipment (PPE) and Safety Measures

Before initiating the disposal process, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended safety gear and handling precautions.

Protective EquipmentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against accidental splashes or contact with the chemical.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.To prevent direct skin contact with the compound.[1][2]
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.To minimize the inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The following procedural steps provide a clear workflow for the safe and compliant disposal of this compound.

  • Preparation and Segregation : Before handling the chemical waste, ensure that you are in a well-ventilated area and are wearing the appropriate PPE as detailed above. The waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • Waste Containment :

    • Solid Waste : Collect any unused or contaminated solid this compound, along with any contaminated disposable materials like weighing paper or gloves, in a designated and clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is in a solution, it should be stored in a dedicated, sealed, and properly labeled hazardous liquid waste container.

  • Labeling and Storage : The hazardous waste container must be clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard symbols as required by your institution and local regulations. The sealed container should be stored in a designated, secure satellite accumulation area that has secondary containment.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[3] Complete all necessary waste disposal documentation as required.

  • Decontamination : Any non-disposable lab equipment that has come into contact with the chemical should be thoroughly decontaminated using an appropriate solvent in a well-ventilated area.

Crucially, under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Chemical Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Complete Waste Disposal Documentation F->G H Hand Over Waste for Professional Disposal G->H I End: Proper Disposal Complete H->I

References

Personal protective equipment for handling 2-amino-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-amino-N,N-dimethylbenzenesulfonamide (CAS Number: 54468-86-9). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available hazard information and established best practices for handling sulfonamide derivatives.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shieldTo prevent eye contact with dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before each use. Double gloving is recommended for extended handling.
Body Protection Laboratory coat or disposable gownShould be clean and fully buttoned. A disposable gown is preferred to prevent cross-contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with a particulate filter is required.To minimize the inhalation of fine particles and potential vapors.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following operational procedures is required to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a designated and clearly marked work area, such as a chemical fume hood, is clean and operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before commencing work.

  • Review the Safety Data Sheet (SDS) or available hazard information for any specific handling instructions.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Do not eat, drink, or smoke in the designated handling area.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water immediately after handling is complete.

  • Carefully remove and dispose of gloves and any other disposable PPE as hazardous waste.

  • Clean the work surface and any equipment used according to standard laboratory procedures for hazardous materials.

  • Ensure the container of this compound is tightly sealed and stored in a cool, dry, and well-ventilated area.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste containing this chemical as hazardous.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1][2]

  • Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated according to established laboratory procedures before being washed.

2. Containerization:

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[2]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2]

3. Storage and Disposal:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Designate work area - Verify safety equipment - Assemble materials ppe Don PPE - Safety goggles - Chemical-resistant gloves - Lab coat/gown - Respirator (if needed) prep->ppe Before starting handling Handling (in Fume Hood) - Weigh solid - Prepare solution - Avoid dust generation ppe->handling post_handling Post-Handling - Wash hands - Clean work area - Seal and store chemical handling->post_handling After experiment waste_collection Waste Collection - Segregate solid & liquid waste - Collect contaminated PPE handling->waste_collection During experiment post_handling->waste_collection disposal Disposal - Label hazardous waste - Store in satellite area - Contact EHS for pickup waste_collection->disposal

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.